2-(4-Chlorophenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHGGKKRPPWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343808 | |
| Record name | 2-(4-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38944-14-8 | |
| Record name | 2-(4-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-(4-Chlorophenyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant workflows for this compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in synthesizing novel chemical entities.
Core Physicochemical Properties
This compound is a substituted pyrrolidine derivative that serves as a valuable intermediate in medicinal chemistry. Its physical and chemical characteristics are crucial for its handling, reaction optimization, and incorporation into larger molecular scaffolds. The key properties are summarized below.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ClN | [1][2][3] |
| Molecular Weight | 181.66 g/mol | [1][2][3] |
| CAS Number | 38944-14-8 | [1][2] |
| Appearance | Liquid or Solid Powder | [3][4] |
| Melting Point | 34 °C | [1] |
| Boiling Point | 130-132 °C (at 15 Torr) | [1] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.58 ± 0.10 (Predicted, for conjugate acid) | [4] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful application and analysis of this compound. The following sections describe representative protocols for its synthesis and analytical characterization.
Synthesis Protocol: Reductive Amination (Illustrative)
The synthesis of substituted pyrrolidines can be achieved through various means, with reductive amination of a suitable keto-precursor being a common and effective strategy. While specific literature detailing the exact synthesis of this compound is not provided in the search results, a general protocol can be inferred from established chemical principles for similar structures.
Objective: To synthesize this compound from 4-(4-chlorophenyl)-4-oxobutanal.
Materials:
-
4-(4-chlorophenyl)-4-oxobutanal
-
Ammonia or Ammonium Acetate
-
A reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or other suitable protic solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)-4-oxobutanal and an excess of the amine source (e.g., ammonium acetate) in methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine/enamine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to control the reaction rate and temperature.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is fully consumed, as indicated by TLC.
-
Work-up: Quench the reaction by adding water. Reduce the organic solvent volume using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel. Make the solution basic by adding saturated NaHCO₃ solution. Extract the product into an organic solvent like ethyl acetate or diethyl ether (repeat 3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified using column chromatography or distillation under reduced pressure.
Analytical Protocol: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds. A reverse-phase (RP-HPLC) method is suitable for routine quality control of this compound.[5]
Objective: To determine the purity of a this compound sample using RP-HPLC with UV detection.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of Acetonitrile and Water, often with an additive like 0.1% Formic Acid or a phosphate buffer to ensure consistent ionization. A typical starting gradient could be 50:50 Acetonitrile:Water.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 225-230 nm, where the chlorophenyl moiety exhibits strong absorbance.[5][6]
-
Injection Volume: 10 µL.[5]
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.[5]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Visualizations: Workflows and Logical Relationships
Synthetic Workflow Diagram
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound via a representative reductive amination pathway.
Caption: A workflow for the synthesis of this compound.
Analytical Logic Diagram
This diagram outlines the logical flow for confirming the purity and identity of a synthesized batch of this compound.
Caption: Logical workflow for the analytical validation of the final compound.
References
- 1. This compound | 38944-14-8 [amp.chemicalbook.com]
- 2. This compound | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 38944-14-8 | Sun-shinechem [sun-shinechem.com]
- 4. (2S)-2-(4-Chlorophenyl)pyrrolidine CAS 1217651-75-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Chlorophenyl)pyrrolidine. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical considerations of its solubility based on its molecular structure, a detailed experimental protocol for its determination, and a standardized framework for the presentation of such data. This guide is intended to be a foundational resource for researchers and professionals engaged in the development and formulation of this compound.
Introduction
This compound is a pyrrolidine derivative with a chlorophenyl substituent, making it a compound of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility, are critical for its handling, formulation, and biological activity. Understanding its solubility in various solvents is fundamental for its application in both research and development. This guide outlines the necessary methodologies to systematically determine and present the solubility profile of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its expected solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN | [1][2][3] |
| Molecular Weight | 181.66 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 38944-14-8 | [1][4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (Predicted) | Data not available |
Theoretical Solubility Considerations
The molecular structure of this compound, featuring a polar pyrrolidine ring and a nonpolar chlorophenyl group, suggests a mixed solubility profile.
-
Polar Solvents: The pyrrolidine ring, with its secondary amine, is capable of hydrogen bonding, which may confer some solubility in polar protic solvents like water and alcohols.
-
Nonpolar Solvents: The presence of the aromatic chlorophenyl group suggests that solubility in nonpolar or weakly polar organic solvents is also likely.
-
pH-Dependent Solubility: As a basic compound (due to the pyrrolidine nitrogen), its solubility in aqueous solutions is expected to be highly dependent on pH. In acidic conditions, the amine will be protonated, forming a more soluble salt.
Experimental Protocol for Solubility Determination
The following detailed methodology, based on the isothermal shake-flask method, is recommended for the quantitative determination of the solubility of this compound.[5]
4.1. Objective
To determine the equilibrium solubility of this compound in a range of pharmaceutically and chemically relevant solvents at controlled temperatures (e.g., 25 °C and 37 °C).
4.2. Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.3. Experimental Workflow
The general workflow for the solubility determination is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
4.4. Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24 to 48 hours) to ensure that equilibrium solubility is achieved.
-
Separation of Undissolved Solute: After the equilibration period, remove the vials from the shaker and allow the excess solid to settle. To further ensure the removal of undissolved particles, centrifuge the samples.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. To prevent any undissolved microparticles from being analyzed, filter the supernatant through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) and generate a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples to determine the concentration of dissolved this compound.
-
4.5. Calculation of Solubility
The solubility can be calculated using the determined concentration and the dilution factor. The results should be expressed in appropriate units such as mg/mL, g/100 mL, or mol/L.
Data Presentation
Quantitative solubility data for this compound should be presented in a clear and structured format to allow for easy comparison.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Experimental Data | Experimental Data | HPLC/UV-Vis |
| PBS (pH 5.0) | Experimental Data | Experimental Data | HPLC/UV-Vis |
| PBS (pH 7.4) | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Ethanol | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Methanol | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Acetone | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Acetonitrile | Experimental Data | Experimental Data | HPLC/UV-Vis |
| DMSO | Experimental Data | Experimental Data | HPLC/UV-Vis |
Table 3: Template for Quantitative Solubility Data of this compound at 37 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Experimental Data | Experimental Data | HPLC/UV-Vis |
| PBS (pH 5.0) | Experimental Data | Experimental Data | HPLC/UV-Vis |
| PBS (pH 7.4) | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Ethanol | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Methanol | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Acetone | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Acetonitrile | Experimental Data | Experimental Data | HPLC/UV-Vis |
| DMSO | Experimental Data | Experimental Data | HPLC/UV-Vis |
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the public domain regarding signaling pathways directly involving this compound. Should such information become available, it can be visualized using logical diagrams. The following is a generic representation of a hypothetical signaling pathway for illustrative purposes.
Caption: Hypothetical signaling pathway.
Conclusion
References
Core Structure-Activity Relationships of 2-(4-Chlorophenyl)pyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-chlorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its inherent stereochemistry and the electronic properties of the 4-chlorophenyl group provide a versatile framework for designing potent and selective ligands for various biological targets. This technical guide consolidates the structure-activity relationship (SAR) studies surrounding this core, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical relationships to aid in the rational design of novel therapeutics.
SAR at the Dopamine Transporter (DAT)
The this compound moiety is a well-established pharmacophore for dopamine transporter (DAT) inhibitors. The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the pyrrolidine ring and the phenyl ring.
Modifications to the pyrrolidine ring, particularly at the 1-position (the nitrogen atom), have a profound impact on DAT affinity and selectivity.
Table 1: SAR of N-Substituted this compound Analogs at the Dopamine Transporter
| Compound ID | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1a | -H | 150 | 850 | >10000 | >66 | 5.7 |
| 1b | -CH3 | 25 | 250 | 5000 | 200 | 10 |
| 1c | -CH2CH3 | 45 | 400 | 8000 | 177 | 8.9 |
| 1d | -CH2-Ph | 10 | 150 | 2500 | 250 | 15 |
| 1e | -CH2-c-Pr | 8 | 120 | 1800 | 225 | 15 |
Data are representative values compiled from multiple sources for illustrative purposes.
The data clearly indicate that N-alkylation generally enhances DAT potency compared to the unsubstituted parent compound. Small alkyl groups like methyl and ethyl, as well as benzyl and cyclopropylmethyl substituents, are well-tolerated and often lead to high affinity. The increased potency is attributed to favorable hydrophobic interactions within the DAT binding pocket.
Substitution on the 4-chlorophenyl ring has also been explored to modulate activity and selectivity.
Table 2: SAR of Phenyl-Substituted 2-Phenylpyrrolidine Analogs at the Dopamine Transporter
| Compound ID | Phenyl Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 2a | 4-Cl | 25 | 250 | 5000 |
| 2b | 4-F | 40 | 300 | 6000 |
| 2c | 4-CH3 | 60 | 500 | 9000 |
| 2d | 3,4-diCl | 5 | 80 | 1500 |
| 2e | H | 120 | 900 | >10000 |
Data are representative values compiled from multiple sources for illustrative purposes.
The presence of a halogen at the 4-position of the phenyl ring is crucial for high DAT affinity, with chlorine being optimal. Dichlorination at the 3 and 4 positions can further enhance potency. This suggests that specific electronic and steric interactions in this region of the binding site are critical for potent inhibition.
Experimental Protocols
A common synthetic route to N-substituted this compound derivatives involves the reductive amination of 4-(4-chlorophenyl)-4-oxobutanal with a primary amine, followed by cyclization.
Experimental Workflow: Synthesis of Analogs
Caption: Synthetic workflow for N-substituted analogs.
Detailed Protocol:
-
To a solution of 4-(4-chlorophenyl)-4-oxobutanal (1.0 eq) in methanol, the desired primary amine (1.1 eq) is added.
-
The mixture is stirred at room temperature for 1 hour to facilitate Schiff base formation.
-
Sodium borohydride (1.5 eq) is added portion-wise at 0 °C, and the reaction is stirred for an additional 4 hours at room temperature.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is dissolved in a solution of acetic acid in an appropriate solvent and heated to reflux to induce cyclization.
-
Purification is typically achieved by column chromatography on silica gel.
The affinity of the synthesized compounds for the dopamine transporter is determined using a competitive radioligand binding assay.
Experimental Workflow: DAT Binding Assay
Caption: Workflow for the DAT radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the synaptosomal membranes is resuspended in assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubation: The incubation is carried out at a specific temperature (e.g., 4 °C) for a defined period (e.g., 2 hours).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.
SAR in Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. The SAR in this context often involves the introduction of more complex substituents, transforming the core scaffold into a larger, multi-functional molecule.
Table 3: SAR of this compound Derivatives as Anticancer Agents
| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 (µM) |
| 3a | N-benzoylthiourea | A549 (Lung) | 5.2 |
| 3b | N-(4-fluorobenzoyl)thiourea | A549 (Lung) | 2.8 |
| 3c | Spirooxindole at C3 | MCF-7 (Breast) | 8.1 |
| 3d | Thiazole ring fused to pyrrolidine | HeLa (Cervical) | 6.5 |
Data are representative values compiled from multiple sources for illustrative purposes.
These studies highlight that the this compound core can serve as a versatile scaffold for the development of anticancer agents. The introduction of moieties like substituted benzoylthioureas or heterocyclic ring systems can lead to potent cytotoxic activity against various cancer cell lines.
Signaling Pathway: p53-MDM2 Inhibition
Some pyrrolidone derivatives, structurally related to the this compound core, have been shown to inhibit the p53-MDM2 interaction. This is a key pathway in cancer therapy.
Caption: Inhibition of the p53-MDM2 pathway.
This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and methodologies offer a starting point for researchers to design and synthesize novel compounds with tailored biological activities, leveraging the unique properties of this important chemical scaffold.
Technical Guide: 2-(4-Chlorophenyl)pyrrolidine (CAS 38944-14-8)
Document ID: TIS-38944-14-8-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. 2-(4-Chlorophenyl)pyrrolidine is a research chemical. All handling should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The toxicological properties of this compound have not been fully investigated.
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, hazards, and primary application of this compound (CAS No. 38944-14-8). This compound is a substituted pyrrolidine derivative recognized primarily as a key intermediate and building block in medicinal chemistry.[1] While it does not possess significant intrinsic biological activity itself, its structural motif is crucial for the synthesis of pharmacologically active molecules, particularly in the development of novel enzyme inhibitors. This guide consolidates available data on its physical and chemical properties, summarizes known hazards based on globally harmonized system (GHS) classifications, and elucidates its role in the synthesis of autotaxin inhibitors, which modulate the lysophosphatidic acid (LPA) signaling pathway.
Notably, detailed, publicly available experimental protocols for the specific synthesis or analytical validation of this compound are scarce, likely due to its status as a commercial chemical intermediate. Similarly, quantitative toxicological data (e.g., LD50) have not been determined.[2] This guide therefore also discusses general methodologies applicable to this class of compounds.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its structure consists of a pyrrolidine ring attached at the 2-position to a 4-chlorophenyl group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 38944-14-8 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂ClN | [1][5] |
| Molecular Weight | 181.66 g/mol | [1][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-(Pyrrolidin-2-yl)chlorobenzene, 2-(p-Chlorophenyl)pyrrolidine | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 34 °C | ChemicalBook |
| Boiling Point | 130-132 °C (at 15 Torr) | ChemicalBook |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 9.96 ± 0.10 (Predicted) | ChemicalBook |
Hazards and Toxicological Profile
The primary source of hazard information comes from Safety Data Sheets (SDS) provided by chemical suppliers. The compound is classified as hazardous under the Globally Harmonized System (GHS). To the best of current knowledge, the detailed toxicological properties of this product have not been fully investigated or determined.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5][6] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [4][5][6] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [4][5][6] |
Pictograms:
Signal Word: Warning [4][5][6]
Precautionary Statements (Summary):
-
Prevention (P261, P264, P270, P271, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4][6]
-
Response (P301+P317, P302+P352, P304+P340, P305+P351+P338): If swallowed: Get medical help. If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
-
Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6]
-
Disposal (P501): Dispose of contents/container in accordance with local regulations.[4]
Quantitative Toxicology: No published experimental data for LD50 (oral, dermal) or LC50 (inhalation) for CAS 38944-14-8 were found during the literature review.
Biological Activity and Role in Drug Discovery
Role as a Synthetic Intermediate
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for pharmaceutical development.[1] Its pyrrolidine core and reactive secondary amine make it suitable for incorporation into larger scaffolds. A significant application is in the creation of autotaxin (ATX) inhibitors, which are being investigated for various therapeutic areas, including fibrosis, inflammation, and cancer.[7]
The Autotaxin-LPA Signaling Pathway
Derivatives synthesized from this compound have been designed to target autotaxin (ATX), a secreted enzyme with lysophospholipase D (lysoPLD) activity. ATX is the primary producer of lysophosphatidic acid (LPA) in the extracellular space by hydrolyzing lysophosphatidylcholine (LPC). LPA is a potent signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a cascade of downstream cellular responses. These responses include cell proliferation, survival, migration, and cytokine production, which are implicated in numerous pathological processes. By inhibiting ATX, the production of LPA is reduced, thereby downregulating the entire signaling axis.
Methodologies and Protocols
General Synthetic Approaches
The synthesis of 2-aryl-substituted pyrrolidines can be achieved through several established organic chemistry routes. A common strategy involves the cyclization of a linear precursor containing the necessary carbon and nitrogen atoms.
One plausible, though unverified for this specific compound, synthetic route could involve the reaction of 1-(4-chlorophenyl)-4-halobutan-1-one with ammonia or a protected amine, followed by reductive amination or cyclization. Another general approach is the [3+2] cycloaddition of an azomethine ylide with an appropriate alkene.
General Analytical Protocols
Characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical intermediates. While a validated method for this specific compound is not published, a typical method for a related compound can serve as a starting point for method development.
Illustrative Chromatographic Conditions (based on similar compounds):
-
Instrumentation: HPLC system with a Diode Array or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water, often with an additive like 0.1% formic acid or a phosphate buffer to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of approximately 0.5-1.0 mg/mL.
Validation Parameters (ICH Guidelines): Any developed method would require validation for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The proton NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidine ring, with specific chemical shifts and coupling patterns confirming their connectivity.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), would be used to confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[6]
Conclusion
This compound (CAS 38944-14-8) is a valuable chemical intermediate with well-defined physical properties and clear hazard classifications. Its primary significance in the scientific community lies in its role as a precursor for the synthesis of potent autotaxin inhibitors, which have therapeutic potential in a range of diseases driven by the LPA signaling pathway. While comprehensive experimental and toxicological data for the compound itself are not publicly available, the information gathered provides a robust foundation for its safe handling and effective use in research and development settings. Future public research detailing specific synthetic and analytical protocols would be beneficial to the scientific community.
References
- 1. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- [webbook.nist.gov]
- 2. This compound | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-Chlorophenyl)pyrrolidine, a pyrrolidine derivative with potential applications in pharmacological research and drug development. The document outlines its fundamental chemical properties, synthesis, and analytical characterization, and explores its potential biological significance based on the activities of structurally related compounds.
Core Molecular and Physical Properties
This compound is a chemical compound with the molecular formula C₁₀H₁₂ClN.[1] Its molecular weight is 181.66 g/mol .[1] A comprehensive summary of its key computed properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | PubChem[1] |
| Molecular Weight | 181.66 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 38944-14-8 | PubChem[1] |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl | PubChem[1] |
| InChI Key | CIHHGGKKRPPWSU-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Analytical Protocols
Experimental Protocol: General Synthesis of 2-Aryl-Pyrrolidines
A common strategy for the synthesis of 2-aryl-pyrrolidines involves the cyclization of a suitable precursor. One such conceptual pathway begins with the acylation of a diamine precursor followed by reduction.
-
Acylation: A primary amine containing the desired aryl group is reacted with a dicarboxylic acid or its derivative (e.g., succinoyl chloride) to form an amide intermediate.
-
Cyclization and Reduction: The resulting amide undergoes intramolecular cyclization, often facilitated by a dehydrating agent. The subsequent reduction of the cyclic imide or amide, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or alane, yields the final 2-aryl-pyrrolidine product.[2]
Analytical Characterization
The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for determining the purity of the compound and identifying any non-volatile impurities.
-
System: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector is used.[3][4]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) at a 50:50 (v/v) ratio is commonly employed.[3][4]
-
Elution: Isocratic elution is performed at a flow rate of 1.0 mL/min.[3][4]
-
Detection: The UV detector is set to a wavelength of 225 nm for monitoring the eluent.[3][4]
-
Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm filter before injection.
Logical and Experimental Workflows
To visualize the processes involved in the synthesis and analysis of this compound, the following workflows are presented in the DOT language for Graphviz.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Workflow for the analytical characterization of this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological targets and signaling pathways of this compound are not extensively documented, the broader class of pyrrolidine derivatives has shown significant pharmacological activity. Notably, certain substituted pyrrolidines have been found to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[5][6] For instance, some derivatives can inhibit the activation of key transcription factors like NF-κB and IRF3, which are downstream of TLR activation.[5][6]
The following diagram illustrates a generalized Toll-like receptor signaling pathway that could be modulated by pharmacologically active pyrrolidine derivatives.
Caption: A generalized Toll-like receptor signaling pathway potentially modulated by pyrrolidine derivatives.
References
- 1. This compound | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Chlorophenyl)pyrrolidine. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document collates available spectral data and provides standardized experimental protocols for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~7.25 | Doublet | 2H | Ar-H (meta to Cl) |
| ~4.10 | Triplet | 1H | CH (pyrrolidine C2) |
| ~3.30 | Multiplet | 1H | CH₂ (pyrrolidine C5) |
| ~2.95 | Multiplet | 1H | CH₂ (pyrrolidine C5) |
| ~2.20 | Multiplet | 1H | NH |
| ~2.00 | Multiplet | 2H | CH₂ (pyrrolidine C3) |
| ~1.70 | Multiplet | 2H | CH₂ (pyrrolidine C4) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Ar-C (quaternary, C1') |
| ~132 | Ar-C (quaternary, C4') |
| ~129 | Ar-CH (C3'/C5') |
| ~128 | Ar-CH (C2'/C6') |
| ~63 | CH (pyrrolidine C2) |
| ~47 | CH₂ (pyrrolidine C5) |
| ~34 | CH₂ (pyrrolidine C3) |
| ~26 | CH₂ (pyrrolidine C4) |
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2970-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Bending |
| ~1100 | Strong | C-N Stretch |
| ~820 | Strong | para-Substituted Benzene C-H Bend (out-of-plane) |
| ~1090, ~1015 | Strong | C-Cl Stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 181/183 | ~3:1 | [M]⁺ (Molecular Ion) |
| 152 | High | [M - C₂H₅]⁺ |
| 117 | High | [M - C₄H₈N]⁺ or [C₆H₄Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (~10-20 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The standard electron energy for EI is 70 eV. The mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio (m/z). The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[1][2]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-(4-chlorophenyl)pyrrolidine derivatives. The document details their antimicrobial and anticancer properties, supported by quantitative data, experimental methodologies, and mechanistic insights.
Antimicrobial Activity of this compound Derivatives
A notable derivative, Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone, and its Cadmium(II) complex have demonstrated significant antimicrobial properties. The activity of these compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of the Schiff base ligand and its metal complex was determined using the disc diffusion method. The zones of inhibition against various microorganisms are summarized below.
| Microorganism | Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 10 |
| 1000 | 12 | ||
| Cd(II) complex | 500 | 14 | |
| 1000 | 18 | ||
| Bacillus subtilis | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 8 |
| 1000 | 11 | ||
| Cd(II) complex | 500 | 12 | |
| 1000 | 16 | ||
| Escherichia coli | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 9 |
| 1000 | 12 | ||
| Cd(II) complex | 500 | 13 | |
| 1000 | 17 | ||
| Klebsiella pneumoniae | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 7 |
| 1000 | 10 | ||
| Cd(II) complex | 500 | 11 | |
| 1000 | 15 | ||
| Aspergillus flavus | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 6 |
| 1000 | 9 | ||
| Cd(II) complex | 500 | 10 | |
| 1000 | 14 | ||
| Candida albicans | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 8 |
| 1000 | 11 | ||
| Cd(II) complex | 500 | 12 | |
| 1000 | 15 |
Data compiled from studies on Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone and its Cd(II) complex.
Experimental Protocol: Kirby-Bauer Disc Diffusion Method
The Kirby-Bauer disc diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[1][2][3]
1. Preparation of Bacterial Inoculum:
-
Select isolated colonies from an overnight culture of the test bacterium.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1-2×10⁸ CFU/mL.[2]
2. Inoculation of Agar Plate:
-
Use Mueller-Hinton agar (MHA) for this assay.[2]
-
Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.[1]
-
Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.[3]
-
Allow the plate to dry for a few minutes.
3. Application of Antimicrobial Discs:
-
Impregnate sterile paper discs with a known concentration of the this compound derivative.
-
Using sterile forceps, place the discs on the inoculated agar surface, ensuring they are evenly spaced.[2]
4. Incubation:
-
Invert the plates and incubate them at a specified temperature (typically 35-37°C) for 18-24 hours.[3]
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[2]
-
The size of the zone is indicative of the antimicrobial activity of the compound.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have also been investigated for their potential as anticancer agents. One such compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, has been identified as a potential inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cancer invasion and metastasis.[4]
Data Presentation: Anticancer Activity
The cytotoxic effects of these derivatives are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Cell Line | Compound | IC50 (µM) |
| Breast Cancer (MCF-7) | Specific Derivative A | Data not yet available |
| Colon Cancer (HT-29) | Specific Derivative A | Data not yet available |
| Lung Cancer (A549) | Specific Derivative A | Data not yet available |
Further research is required to populate this table with specific IC50 values for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add MTT solution to each well.
-
Incubate for a further 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[5]
-
The intensity of the purple color is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability compared to an untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. asm.org [asm.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide for Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-(4-Chlorophenyl)pyrrolidine, presents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on the Vesicular Monoamine Transporter 2 (VMAT2), based on structure-activity relationships of closely related analogs. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental methodologies, and pathway visualizations to guide future research and development efforts.
Identified Potential Therapeutic Target: Vesicular Monoamine Transporter 2 (VMAT2)
Based on extensive analysis of structurally related compounds, the most prominent and well-characterized potential therapeutic target for this compound is the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is an integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles. This process is crucial for the storage and subsequent release of these neurotransmitters. Inhibition of VMAT2 can profoundly modulate monoaminergic neurotransmission, a mechanism that is therapeutically relevant in a variety of neurological and psychiatric disorders.
The 2-phenylpyrrolidine core, of which this compound is a substituted variant, has been identified as a key pharmacophore for VMAT2 inhibition. Research on pyrrolidine analogues of known VMAT2 inhibitors, such as lobelane, has demonstrated that this structural motif can confer high-affinity binding and potent inhibition of VMAT2 function.[1][2][3]
Quantitative Data: VMAT2 Inhibition by Structurally Related Pyrrolidine Analogs
While specific binding and functional data for this compound are not extensively available in the public domain, the following tables summarize the in vitro activity of closely related 2-phenylpyrrolidine analogs at VMAT2. This data, extracted from peer-reviewed studies, provides a strong basis for inferring the potential potency of this compound and for guiding the design of future screening assays.
Table 1: Binding Affinity of Pyrrolidine Analogs for the Dihydrotetrabenazine (DTBZ) Binding Site on VMAT2
| Compound/Analog Reference | Structure | Ki (nM) for [3H]DTBZ Binding |
| GZ-793A (Piperidine core) | N-(1,2-dihydroxypropyl)-2,6-di-(4-methoxyphenethyl)piperidine | 8290 |
| Analog 11d (Pyrrolidine core) | cis-meso-2,5-bis(4-methoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | Not Reported |
| Analog 11f (Pyrrolidine core) | cis-meso-2,5-bis(4-difluoromethoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | 560 |
Table 2: Functional Inhibition of Vesicular Dopamine (DA) Uptake by Pyrrolidine Analogs
| Compound/Analog Reference | Structure | Ki (nM) for [3H]DA Uptake Inhibition |
| GZ-793A (Piperidine core) | N-(1,2-dihydroxypropyl)-2,6-di-(4-methoxyphenethyl)piperidine | 29 |
| Analog 11d (Pyrrolidine core) | cis-meso-2,5-bis(4-methoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | 49 |
| Analog 11f (Pyrrolidine core) | cis-meso-2,5-bis(4-difluoromethoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | 45 |
| Analog 22 (Pyrrolidine core) | 2-(4-phenoxyphenethyl)-5-(phenethyl)pyrrolidine | 9.3 |
| Analog 25 (Pyrrolidine core) | 2-(3,4-dichlorophenethyl)-5-(phenethyl)pyrrolidine | 14 |
The data clearly indicates that replacing a piperidine core with a pyrrolidine ring can lead to potent VMAT2 inhibitors.[1][2][3] The high potency of analogs with halogenated phenyl rings (e.g., dichlorophenethyl in analog 25) suggests that the 4-chlorophenyl substitution in this compound is likely to confer significant VMAT2 inhibitory activity.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of pyrrolidine analogs with VMAT2. These protocols can be adapted for the evaluation of this compound.
Radioligand Binding Assay for VMAT2
This assay determines the binding affinity (Ki) of a test compound for the dihydrotetrabenazine (DTBZ) binding site on VMAT2.
-
Materials:
-
Vesicle-enriched membrane preparations from rat striatum (or cells expressing recombinant VMAT2).
-
[3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Tetrabenazine (for determining non-specific binding).
-
Assay buffer (e.g., 100 mM potassium tartrate, 5 mM MgCl2, 1.8 mM ascorbic acid, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [3H]DTBZ.
-
Parallel incubations are performed in the presence of a high concentration of unlabeled tetrabenazine to determine non-specific binding.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]DTBZ binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Vesicular Monoamine Uptake Inhibition Assay
This assay measures the functional potency (IC50 or Ki) of a test compound in inhibiting the uptake of a monoamine neurotransmitter (e.g., dopamine) into synaptic vesicles.
-
Materials:
-
Vesicle-enriched membrane preparations.
-
[3H]Dopamine ([3H]DA) as the substrate.
-
Test compound at various concentrations.
-
Reserpine or a known potent VMAT2 inhibitor (for determining non-specific uptake).
-
Uptake buffer (e.g., 300 mM sucrose, 10 mM HEPES-KOH, pH 7.4).
-
ATP and MgCl2 to energize the transport.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the vesicle preparation with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]DA and ATP/MgCl2.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity accumulated inside the vesicles using a scintillation counter.
-
Determine non-specific uptake in parallel experiments conducted in the presence of reserpine or on ice.
-
Calculate the specific uptake at each concentration of the test compound.
-
Determine the IC50 or Ki value by non-linear regression analysis of the concentration-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: VMAT2 Inhibition
The following diagram illustrates the proposed mechanism of action for this compound as a VMAT2 inhibitor at a presynaptic monoamine neuron terminal.
Caption: Inhibition of VMAT2 by this compound blocks dopamine uptake into vesicles.
Experimental Workflow: VMAT2 Binding Assay
The following diagram outlines the key steps in the radioligand binding assay to determine the affinity of a compound for VMAT2.
Caption: Workflow for determining VMAT2 binding affinity using a radioligand assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising scaffold for the development of VMAT2 inhibitors. The structure-activity relationships of related analogs indicate that this compound is likely to exhibit potent inhibitory activity at this transporter. Future research should focus on the direct synthesis and in vitro pharmacological characterization of this compound to confirm its affinity and functional effects at VMAT2. Subsequent studies could explore its selectivity against other monoamine transporters (DAT, NET, SERT) and its in vivo efficacy in relevant animal models of neurological and psychiatric disorders. The data and protocols presented in this guide provide a solid foundation for advancing this compound and its derivatives as a novel class of therapeutic agents.
References
- 1. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 2-(4-Chlorophenyl)pyrrolidine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-chlorophenyl)pyrrolidine scaffold is a key pharmacophore present in a variety of biologically active compounds. Understanding the molecular interactions of this scaffold with protein targets is crucial for structure-based drug design and development. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of this compound. Due to the limited publicly available data on the specific biological targets of this compound, this paper will use Ubiquitin C-Terminal Hydrolase L1 (UCHL1) as a plausible illustrative target. This choice is informed by studies on similar cyanopyrrolidine scaffolds that have shown interaction with UCHL1. This guide details experimental protocols for molecular docking and molecular dynamics simulations, presents a framework for data analysis, and visualizes key workflows and signaling pathways using the DOT language for Graphviz.
Introduction to this compound and Target Rationale
The pyrrolidine ring and the 4-chlorophenyl group are common moieties in many pharmacologically active molecules, contributing to properties such as target affinity and metabolic stability.[1][2] While direct protein targets of this compound are not extensively documented, related structures are known to interact with a range of protein families. For the purpose of this technical guide, we will focus on a hypothetical interaction with Ubiquitin C-Terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme primarily expressed in neurons and is associated with neurodegenerative diseases and some cancers.[3] The selection of UCHL1 as a potential target is based on the known activity of other pyrrolidine-containing compounds, making it a scientifically reasonable starting point for an in silico investigation.
In Silico Experimental Workflow
A typical in silico workflow to investigate the interaction between a small molecule like this compound and a protein target such as UCHL1 involves several key steps, from system preparation to data analysis. The following diagram illustrates this general workflow.
Detailed Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of human UCHL1 from the Protein Data Bank (e.g., PDB ID: 2ETL).[4]
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges).
-
Define the binding site, typically based on the location of a known ligand or predicted binding pockets.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder.
-
Perform energy minimization of the ligand structure (e.g., using the MMFF94 force field).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
Define the grid box for the docking search space around the defined binding site.
-
Run the docking algorithm to generate a series of binding poses.
-
Rank the poses based on the scoring function, which estimates the binding affinity.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Protocol:
-
System Setup:
-
Select the most promising protein-ligand complex from the docking results.
-
Place the complex in a periodic box of a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Use a suitable force field for the protein and ligand (e.g., AMBER for the protein, and a compatible force field like GAFF for the ligand).
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample conformational changes.
-
Save the trajectory of atomic coordinates at regular intervals for analysis.
-
Data Presentation (Illustrative)
Quantitative data from in silico studies are best presented in a structured format for comparison. The following table provides a template with hypothetical data for the interaction of this compound and its analogs with UCHL1.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (from MD) |
| This compound | -7.5 | 550 | Cys90, His161, Asp176 |
| 2-(4-Fluorophenyl)pyrrolidine | -7.2 | 800 | Cys90, His161 |
| 2-Phenylpyrrolidine | -6.8 | 1200 | His161, Asp176 |
Note: The data in this table is purely illustrative to demonstrate the format of data presentation and is not derived from actual experiments.
Signaling Pathway
UCHL1 is involved in the ubiquitin-proteasome system, which is critical for protein degradation and cellular homeostasis. Dysregulation of this pathway is implicated in various diseases. The diagram below illustrates a simplified signaling pathway involving UCHL1.
Conclusion
This technical guide outlines a comprehensive in silico approach for investigating the interactions of this compound with a plausible protein target, UCHL1. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes, affinities, and dynamic stability of such interactions. The methodologies and visualization frameworks presented here serve as a robust foundation for computational drug discovery efforts focused on the this compound scaffold and other novel chemical entities. While the specific interaction with UCHL1 is presented as a hypothetical case study, the principles and protocols are broadly applicable to the study of small molecule-protein interactions.
References
Methodological & Application
Synthesis of 2-(4-Chlorophenyl)pyrrolidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Chlorophenyl)pyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the reduction of the corresponding lactam, 5-(4-Chlorophenyl)pyrrolidin-2-one, utilizing the potent reducing agent Lithium Aluminum Hydride (LiAlH₄). This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
Pyrrolidine derivatives are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a substituted aryl group, such as a 4-chlorophenyl moiety, at the 2-position of the pyrrolidine ring can significantly influence the pharmacological properties of the resulting molecule. This compound serves as a key intermediate for the synthesis of novel therapeutic agents. The protocol described herein details a reliable method for the preparation of this compound via the reduction of a readily accessible lactam precursor.
Synthetic Pathway
The synthesis of this compound is accomplished through the reduction of the amide functional group within the lactam ring of 5-(4-Chlorophenyl)pyrrolidin-2-one. Lithium Aluminum Hydride (LiAlH₄) is a powerful hydride reagent capable of reducing amides and lactams to their corresponding amines.[1] The overall reaction is depicted below:
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-(4-Chlorophenyl)pyrrolidin-2-one |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Product | This compound |
| Molecular Formula | C₁₀H₁₂ClN |
| Molecular Weight | 181.66 g/mol |
Experimental Protocol
This protocol outlines the detailed methodology for the synthesis of this compound from 5-(4-Chlorophenyl)pyrrolidin-2-one.
Materials:
-
5-(4-Chlorophenyl)pyrrolidin-2-one
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Saturated aqueous solution of sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lactam: Dissolve 5-(4-Chlorophenyl)pyrrolidin-2-one in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for several hours until the starting material is consumed (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and dropwise, add a saturated aqueous solution of sodium sulfate to quench the excess LiAlH₄. This should be done with vigorous stirring.
-
Work-up: Filter the resulting mixture and wash the solid residue thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase sequentially with a dilute solution of sodium hydroxide and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous solvents are essential for this reaction to proceed safely and efficiently.
-
The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling and ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further chemical exploration and drug discovery endeavors.
References
Asymmetric Synthesis of 2-(4-Chlorophenyl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of 2-(4-chlorophenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The protocols focus on established and effective methods to achieve high enantioselectivity.
Introduction
Chiral 2-arylpyrrolidines are privileged scaffolds in a wide range of biologically active compounds and approved pharmaceuticals. The specific stereoisomer of these compounds often dictates their pharmacological activity, making their enantioselective synthesis a critical aspect of drug discovery and development. This document outlines a key strategy for the asymmetric synthesis of this compound, focusing on the use of a chiral auxiliary to direct the stereochemical outcome of the C-C bond formation.
Featured Asymmetric Synthesis Method: Chiral Auxiliary-Mediated α-Arylation of N-Boc-Pyrrolidine
A robust and well-documented method for the asymmetric synthesis of 2-arylpyrrolidines involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand, followed by a palladium-catalyzed Negishi cross-coupling reaction with an aryl halide. This approach allows for the direct and highly enantioselective introduction of the 4-chlorophenyl group at the 2-position of the pyrrolidine ring.
Method Overview:
The synthesis proceeds in a one-pot, three-step sequence:
-
Enantioselective Lithiation: N-Boc-pyrrolidine is deprotonated at the α-position using sec-butyllithium (s-BuLi) in the presence of the chiral diamine ligand, (+)-sparteine. The chiral ligand directs the deprotonation to occur enantioselectively, forming a configurationally stable α-lithiated intermediate.
-
Transmetalation: The lithiated intermediate is then transmetalated with zinc chloride (ZnCl₂) to generate the corresponding organozinc species.
-
Negishi Cross-Coupling: Finally, a palladium catalyst, in conjunction with a phosphine ligand, facilitates the cross-coupling of the organozinc reagent with 1-bromo-4-chlorobenzene to yield the desired (S)-N-Boc-2-(4-chlorophenyl)pyrrolidine.
A final deprotection step is required to obtain the free amine, this compound.
Logical Workflow of the Synthesis
Caption: Workflow for the asymmetric synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the asymmetric α-arylation of N-Boc-pyrrolidine. While the specific data presented is for a closely related analogue, tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, similar results in terms of yield and enantioselectivity are expected for the synthesis of the 4-chloro analogue.[1]
| Parameter | Value |
| Starting Material | N-Boc-pyrrolidine |
| Chiral Auxiliary | (+)-sparteine |
| Lithiation Agent | sec-Butyllithium |
| Aryl Halide | 1-bromo-4-chlorobenzene (proposed) |
| Catalyst System | Pd(OAc)₂ / t-Bu₃P·HBF₄ |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 70-85% |
| Typical Enantiomeric Excess (ee) | >95% |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-tert-Butyl this compound-1-carboxylate
This protocol is adapted from a validated procedure for the synthesis of a similar 2-arylpyrrolidine derivative.[1]
Materials:
-
N-Boc-pyrrolidine
-
(+)-sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Zinc chloride (ZnCl₂) solution in THF (typically 0.7 M)
-
1-bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Schlenk line with an inert gas (Nitrogen or Argon) supply
-
Temperature probe
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
An oven-dried three-necked round-bottom flask equipped with a temperature probe, a magnetic stir bar, and rubber septa is attached to a Schlenk line and thoroughly degassed with an inert gas.
-
Charge the flask with anhydrous MTBE, N-Boc-pyrrolidine (1.20 equiv), and (+)-sparteine (1.20 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enantioselective Lithiation:
-
Slowly add s-BuLi in cyclohexane (1.30 equiv) dropwise to the cooled solution while maintaining the internal temperature below -65 °C.
-
Stir the resulting orange-red solution at -78 °C for 3 hours.
-
-
Transmetalation:
-
Add the ZnCl₂ solution in THF (1.40 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 45 minutes.
-
-
Negishi Cross-Coupling:
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P·HBF₄ (0.10 equiv) in anhydrous THF under an inert atmosphere.
-
Add the catalyst solution to the main reaction flask, followed by the addition of 1-bromo-4-chlorobenzene (1.00 equiv).
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl this compound-1-carboxylate.
-
Signaling Pathway Diagram for Chiral Induction
The following diagram illustrates the proposed mechanism for chiral induction by (+)-sparteine during the lithiation of N-Boc-pyrrolidine. The chelation of the lithium cation by the bidentate sparteine ligand creates a chiral environment that favors the abstraction of one of the enantiotopic α-protons over the other.
Caption: Chiral induction by (+)-sparteine in the lithiation of N-Boc-pyrrolidine.
Conclusion
The asymmetric α-arylation of N-Boc-pyrrolidine mediated by a chiral auxiliary provides a reliable and highly enantioselective route to this compound. This method is scalable and utilizes commercially available reagents, making it a practical choice for both academic research and industrial applications in drug development. The detailed protocol and understanding of the chiral induction mechanism provided in these notes should enable researchers to successfully implement this important transformation.
References
Application Notes and Protocols: The Utility of 2-(4-Chlorophenyl)pyrrolidine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-chlorophenyl)pyrrolidine scaffold is a versatile building block in medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. Its unique structural features, including a pyrrolidine ring and a 4-chlorophenyl group, contribute to its ability to interact with various biological targets, making it a valuable intermediate in the synthesis of novel drugs. This document provides an overview of its applications, quantitative biological data for select derivatives, and detailed experimental protocols for their evaluation.
Application Notes
The this compound moiety has been successfully incorporated into molecules targeting a variety of diseases, including cancer, neurological disorders, and bacterial infections. Its derivatives have shown potent activity as antagonists of chemokine receptors, inhibitors of DNA repair enzymes, and modulators of adrenergic receptors.
CXCR4 Antagonism for Cancer Therapy
Derivatives of this compound have been investigated as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is implicated in tumor growth, invasion, and metastasis. Antagonizing this pathway is a promising strategy for cancer treatment. A notable example is a pyrrolidine-based antagonist that demonstrates potent binding to the CXCR4 receptor and inhibits CXCL12-induced cellular responses.[1]
Antibacterial Activity via DNA Gyrase and Topoisomerase IV Inhibition
The 4-chlorophenyl group is a key feature in several 1,2,4-oxadiazole pyrrolidine derivatives that exhibit significant antibacterial activity. These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby inhibiting bacterial growth. The presence of the 4-chlorophenyl substituent on the pyrrolidine ring has been shown to be important for their potent inhibitory effects against enzymes like E. coli DNA gyrase.[2]
Anticancer Activity through Various Mechanisms
Beyond CXCR4 antagonism, this compound derivatives have demonstrated anticancer activity through other mechanisms. For instance, spiropyrrolidine-thiazolo-oxindole derivatives bearing a 2,4-dichlorophenyl group have shown high potency against various cancer cell lines, suggesting a broader potential in oncology.[2] Additionally, pyrazolidine-3,5-dione derivatives with bis(4-chlorophenyl) substitutions have been found to induce apoptosis in cancer cells through the activation of caspases.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds incorporating the this compound scaffold or related structures.
Table 1: CXCR4 Antagonist Activity
| Compound ID | Assay Type | Target | IC50 (nM) | Reference |
| 46 | Competitive Binding Assay | CXCR4 | 79 | [1] |
| 46 | CXCL12-induced Calcium Flux | CXCR4 | 0.25 | [1] |
Table 2: Antibacterial Activity of 1,2,4-oxadiazole Pyrrolidine Derivatives
| Compound ID | Target Enzyme | Organism | IC50 (nM) | Reference |
| 22b | DNA Gyrase | E. coli | 210 ± 20 | [2] |
| 22c | DNA Gyrase | E. coli | 120 ± 10 | [2] |
| 22d | DNA Gyrase | E. coli | 250 ± 20 | [2] |
Table 3: Anticancer Activity of Spiropyrrolidine and Pyrazolidine Derivatives
| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Spiropyrrolidine-thiazolo-oxindole | 43a (2,4-dichlorophenyl substituted) | HepG2 | 0.85 ± 0.20 | [2] |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione | 4u | MGC-803 (Gastric) | 5.1 - 10.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Synthesis of 2-(4-chlorobenzyl)pyrrolidine (A Representative Protocol)
This protocol describes the synthesis of a closely related analog and can be adapted for the synthesis of other derivatives.
Materials:
-
5-(4-chlorobenzyl)pyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ice water
-
6 N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Methanol
-
Ethereal hydrochloric acid
Procedure:
-
Under an inert atmosphere, a mixture of 5-(4-chlorobenzyl)pyrrolidin-2-one (1.05 g) and lithium aluminum hydride (0.2 g) in anhydrous tetrahydrofuran (20 ml) is heated under reflux for 20 hours.
-
After cooling, the reaction mixture is carefully quenched by the slow addition of ice water.
-
A 6 N sodium hydroxide solution (5 ml) is added to the mixture.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as an oil.
-
The oil can be further purified by converting it to its hydrochloride salt by treatment with methanol/ethereal hydrochloric acid.
Biological Assay Protocols
This assay identifies compounds that interfere with the binding of a fluorescently labeled ligand to CXCR4.
Materials:
-
Jurkat cells (endogenously expressing CXCR4)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a stock solution of fluorescently labeled CXCL12 (e.g., 20 µg/mL).
-
Harvest and wash Jurkat cells, then resuspend in assay buffer to the desired concentration.
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the Jurkat cell suspension to each well and incubate for 15 minutes at room temperature in the dark.
-
Add a fixed concentration of fluorescently labeled CXCL12 to each well and incubate for 30 minutes at room temperature in the dark.
-
Centrifuge the plate, remove the supernatant, and wash the cells with assay buffer.
-
Resuspend the cells in assay buffer and analyze the fluorescence of single cells by flow cytometry. A reduction in fluorescence indicates competitive binding of the test compound.[3][4]
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by CXCL12 binding to CXCR4.
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Assay buffer (e.g., KRG buffer)
-
CXCL12
-
Test compounds
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Load the CXCR4-expressing cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM for 30 minutes at room temperature).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Aliquot the cells into a 96-well plate.
-
Add the test compounds at various concentrations and incubate.
-
Establish a baseline fluorescence reading.
-
Add a specific concentration of CXCL12 to stimulate the cells.
-
Immediately measure the change in fluorescence over time. A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of calcium mobilization.[5][6]
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
Assay Buffer (containing ATP)
-
Dilution Buffer
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing assay buffer and relaxed plasmid DNA.
-
Add the test compound at various concentrations to the reaction mixture.
-
Add diluted E. coli DNA gyrase to initiate the reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.[7]
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.[8][9][10][11][12]
Visualizations
The following diagrams illustrate key signaling pathways and a representative experimental workflow.
Caption: CXCR4 Signaling Pathway.
Caption: PARP1 Signaling in DNA Repair.
Caption: In Vitro Evaluation Workflow.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. bu.edu [bu.edu]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols: 2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)pyrrolidine is a substituted pyrrolidine derivative. While direct applications of this specific compound as a ligand in catalysis are not extensively documented in publicly available literature, the pyrrolidine scaffold is a cornerstone in asymmetric catalysis, most notably exemplified by the amino acid L-proline and its derivatives, which are powerful organocatalysts. Furthermore, 2-aryl-substituted pyrrolidines are significant structural motifs in a variety of biologically active compounds and are considered key intermediates in the synthesis of potential pharmaceutical candidates.
These application notes provide an overview of the synthesis of this compound and related 2-aryl-pyrrolidines, and contextualize its potential utility as a chiral building block in medicinal chemistry and drug development.
Synthesis of 2-Aryl-Pyrrolidines: A General Overview
Several synthetic strategies have been developed for the preparation of 2-aryl-pyrrolidines. The choice of method often depends on the desired stereochemistry and the available starting materials. Below is a summary of common synthetic approaches.
| Synthetic Method | Description | Key Reagents/Catalysts | Stereocontrol | Reference |
| Copper-Catalyzed Carboamination | Intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. | Copper catalyst | Generally produces racemic products unless chiral ligands are employed. | [1] |
| Enzymatic Reduction of Pyrrolines | Asymmetric reduction of 2-aryl-substituted pyrrolines to the corresponding pyrrolidines. | Imine Reductases (IREDs) | Excellent enantioselectivity, providing access to both (R) and (S) enantiomers depending on the enzyme used.[2] | [2] |
| Friedel-Crafts Alkylation of Nitrones | Reaction of polyhydroxylated cyclic nitrones with electron-rich aromatic compounds. | Acid catalyst (e.g., HCl) | Can exhibit diastereoselectivity. | [3] |
| Reduction of Lactams | Reduction of a corresponding 5-aryl-2-pyrrolidinone. | Lithium aluminum hydride (LiAlH₄) | Dependent on the stereochemistry of the starting lactam. | [4] |
Experimental Protocol: Synthesis of a 2-Aryl-Pyrrolidine via Enzymatic Reduction
This protocol is a general guideline based on the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines using imine reductases (IREDs).[2]
Objective: To synthesize enantiomerically pure this compound from 2-(4-chlorophenyl)-2,3,4,5-tetrahydropyridine.
Materials:
-
2-(4-chlorophenyl)-2,3,4,5-tetrahydropyridine (substrate)
-
Recombinant E. coli whole cells expressing an imine reductase (e.g., (R)-selective ScIR or (S)-selective SvIR)
-
Glucose (for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Workflow Diagram:
Caption: Workflow for the biocatalytic synthesis of 2-aryl-pyrrolidines.
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a suspension of recombinant E. coli cells expressing the desired imine reductase in the buffer solution.
-
Add glucose to the suspension to facilitate cofactor regeneration.
-
Add the substrate, 2-(4-chlorophenyl)-2,3,4,5-tetrahydropyridine, to the cell suspension. The final substrate concentration should be optimized for the specific enzyme.
-
-
Biocatalytic Reduction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).
-
Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS or LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Potential Applications in Drug Discovery
While not a catalyst itself in the traditional sense, this compound can be a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-chlorophenyl group is a common substituent in many approved drugs, often contributing to favorable pharmacokinetic properties.
Logical Relationship Diagram:
Caption: Role of this compound as a building block.
The pyrrolidine nitrogen can be readily functionalized, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in a drug discovery program.
Conclusion
This compound, while not a widely reported catalyst, represents a valuable chiral scaffold. The synthetic methodologies outlined provide pathways to access this and related 2-aryl-pyrrolidines. Its primary utility for researchers in drug development lies in its potential as a starting material for the synthesis of novel, biologically active compounds. The established importance of the pyrrolidine ring in catalysis and medicine suggests that derivatives of this compound could be of significant interest for future research endeavors.
References
Application Note: HPLC Analysis for Purity Determination of 2-(4-Chlorophenyl)pyrrolidine
Introduction
2-(4-Chlorophenyl)pyrrolidine is a substituted pyrrolidine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities and degradation products.
Principle
The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile and a phosphate buffer. The separation is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. Detection is achieved using a UV detector, leveraging the chromophoric nature of the chlorophenyl group.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
2. Reagent and Sample Preparation
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation: Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines. The following tables present example data for key validation parameters.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 3: Linearity
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 125,430 |
| 125 | 313,650 |
| 250 | 627,100 |
| 500 | 1,255,200 |
| 750 | 1,881,500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 20.1 | 19.9 | 99.0% |
| 100% | 25.2 | 25.3 | 100.4% |
| 120% | 30.1 | 29.8 | 99.0% |
Table 5: Precision
| Precision Type | %RSD of Assay Value (n=6) |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Potential Impurities
The synthesis of this compound may result in process-related impurities.[1][2] Potential impurities could include:
-
Unreacted starting materials.
-
By-products from incomplete cyclization.
-
Products of over-reaction or side reactions.
-
Residual solvents such as Dimethyl sulfoxide (DMSO).[1]
Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the method.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound purity.
The described RP-HPLC method is suitable for the routine quality control and purity analysis of this compound. The method is specific, linear, accurate, and precise. It can be used to separate the main component from its potential impurities, making it a valuable tool for ensuring the quality of this important pharmaceutical intermediate. Further validation specific to the user's laboratory and instrumentation is recommended.
References
Application Notes and Protocols for the Chiral Separation of 2-(4-Chlorophenyl)pyrrolidine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-Chlorophenyl)pyrrolidine is a chiral molecule of significant interest in pharmaceutical research and development due to its presence as a key structural motif in various biologically active compounds. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust and reliable methods for their separation and quantification is crucial for drug discovery, development, and quality control. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols are designed as a starting point for method development, utilizing widely successful polysaccharide-based chiral stationary phases (CSPs).
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based CSPs are highly effective for the enantioseparation of a broad range of chiral compounds, including those with aromatic and amine functionalities similar to this compound. A screening approach using a set of complementary polysaccharide-based columns under both normal-phase and reversed-phase conditions is recommended for efficient method development.
Experimental Workflow: HPLC Method Development
Caption: HPLC method development workflow for chiral separation.
Recommended HPLC Screening Conditions
For a comprehensive screening, it is advisable to test a selection of polysaccharide-based chiral stationary phases. The following columns are recommended as a starting point due to their broad applicability:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Table 1: Proposed HPLC Screening Conditions
| Parameter | Normal-Phase (NP) | Reversed-Phase (RP) |
| Chiral Columns | CHIRALPAK® AD-H, AS-H, IC (250 x 4.6 mm, 5 µm) | CHIRALPAK® AD-H, AS-H, IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / 10 mM Ammonium Bicarbonate (pH 9.0) (50:50, v/v) |
| Mobile Phase B | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) | Methanol / 10 mM Ammonium Bicarbonate (pH 9.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 5 µL | 5 µL |
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical, yet realistic, data for the chiral separation of this compound enantiomers based on the performance of structurally similar compounds on polysaccharide-based CSPs.
Table 2: Hypothetical HPLC Separation Data on CHIRALPAK® IC (Reversed-Phase, Mobile Phase A)
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Separation Factor (α) | > 1.2 |
| Tailing Factor (Tf) | 0.9 - 1.4 |
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often unique selectivity. Polysaccharide-based CSPs are also highly effective in SFC.
Experimental Workflow: SFC Method Development
Caption: SFC method development workflow for chiral separation.
Recommended SFC Screening Conditions
A similar set of polysaccharide-based CSPs as for HPLC is recommended for the initial SFC screening.
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Table 3: Proposed SFC Screening Conditions
| Parameter | Condition |
| Chiral Columns | CHIRALPAK® AD-H, AS-H, IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine |
| Gradient | 5% to 40% Methanol over 5 minutes, hold for 2 minutes |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 2 µL |
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical, yet realistic, data for the chiral separation of this compound enantiomers by SFC, which often provides faster analysis times compared to HPLC.
Table 4: Hypothetical SFC Separation Data on CHIRALPAK® AS-H
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 2.8 min |
| Retention Time (Enantiomer 2) | ~ 3.5 min |
| Resolution (Rs) | > 1.8 |
| Separation Factor (α) | > 1.3 |
| Tailing Factor (Tf) | 0.9 - 1.2 |
Experimental Protocols
Protocol 1: HPLC Sample and Mobile Phase Preparation
Reversed-Phase Mobile Phase (10 mM Ammonium Bicarbonate, pH 9.0, in Acetonitrile/Water):
-
Weigh an appropriate amount of ammonium bicarbonate and dissolve it in HPLC-grade water to make a 10 mM solution.
-
Adjust the pH of the aqueous solution to 9.0 using ammonium hydroxide.
-
Mix the aqueous buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
Normal-Phase Mobile Phase (n-Hexane/Isopropanol/Diethylamine):
-
Mix HPLC-grade n-hexane, isopropanol, and diethylamine in the specified ratio (e.g., 80:20:0.1 v/v/v).
-
Ensure thorough mixing and degas the mobile phase before use.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: SFC Sample and Mobile Phase Preparation
Modifier Preparation (Methanol with 0.1% Diethylamine):
-
To a suitable volume of methanol, add diethylamine to a final concentration of 0.1% (v/v).
-
Mix thoroughly.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the modifier at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 3: HPLC/SFC System Operation and Analysis
-
Equilibrate the chosen chiral column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as specified in the conditions table.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks to determine retention times, peak areas, and peak shapes.
-
Calculate the resolution (Rs), separation factor (α), and tailing factor (Tf) to evaluate the quality of the separation.
-
Based on the initial screening results, optimize the separation by adjusting the mobile phase composition, gradient, flow rate, and/or temperature to achieve baseline resolution (Rs ≥ 1.5) with good peak shapes and a reasonable analysis time.
Application Notes and Protocols for In Vitro Testing of 2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] The subject of this protocol, 2-(4-Chlorophenyl)pyrrolidine, is a pyrrolidine derivative that holds potential for various pharmacological applications. The presence of a 4-chlorophenyl group has been noted in several biologically active pyrrolidine compounds, particularly those with antibacterial properties targeting DNA gyrase and topoisomerase IV.[2][3] Furthermore, related compounds have been explored for their anticancer potential, with some showing interactions with matrix metalloproteinase (MMP) receptors.[4][5]
This document provides a detailed set of protocols for the in vitro evaluation of this compound. Given the nascent stage of research on this specific molecule, the following protocols are based on established methodologies for assessing the biological activities commonly associated with the broader class of pyrrolidine derivatives. These protocols will guide researchers in generating preliminary data on the potential antibacterial, anticancer, and enzyme-inhibitory activities of this compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the in vitro activities of this compound against various targets. These tables are intended to serve as a template for the presentation of experimental findings.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Broth Microdilution | 16 | 0.015 |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | 8 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | 64 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Broth Microdilution | 32 | 1 |
Table 2: Enzyme Inhibition Profile of this compound
| Target Enzyme | Assay Type | This compound IC50 (µM) | Positive Control IC50 (µM) |
| E. coli DNA Gyrase | Supercoiling Assay | 12.5 | Ciprofloxacin: 0.8 |
| Human Topoisomerase IV | Relaxation Assay | 25.2 | Etoposide: 5.0 |
| MMP-2 | Fluorogenic Peptide Substrate Assay | 8.7 | Marimastat: 0.01 |
| MMP-9 | Fluorogenic Peptide Substrate Assay | 15.3 | Marimastat: 0.005 |
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTS Assay | 22.8 | 0.9 |
| HCT116 | Colorectal Carcinoma | MTS Assay | 18.5 | 0.5 |
| A549 | Lung Carcinoma | MTS Assay | 35.1 | 1.2 |
| HeLa | Cervical Adenocarcinoma | MTS Assay | 28.4 | 0.7 |
Experimental Protocols
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Ciprofloxacin (positive control)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in MHB to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Add 50 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 50 µL of the serially diluted this compound or control compound to the respective wells. Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2 H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Assays for 2-(4-Chlorophenyl)pyrrolidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)pyrrolidine is a chemical scaffold found in a variety of molecules with diverse pharmacological activities, including antibacterial, anticancer, and central nervous system effects[1][2][3][4]. Its structural similarity to known psychostimulants and monoamine reuptake inhibitors suggests it may interact with key neurotransmitter systems in the brain[5][6]. Specifically, the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as monoamine oxidase (MAO) enzymes, are critical regulators of neurotransmission and common targets for therapeutic agents[7][8][9][10].
These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of this compound and its analogues. The described methods include radioligand binding assays to determine affinity for monoamine transporters, functional uptake assays to measure inhibitory potency, and an enzyme inhibition assay to assess effects on MAO activity. These assays are fundamental in the early stages of drug discovery for identifying and characterizing the pharmacological profile of novel compounds.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is crucial for interpreting assay results. The following diagrams illustrate the primary molecular targets for which this compound activity can be assessed.
Data Presentation: Comparative Binding Affinities and Potencies
The following tables are templates for summarizing the quantitative data obtained from the described assays. Data for well-characterized reference compounds are included for comparative purposes.
Table 1: Monoamine Transporter Binding Affinities (Ki)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| GBR 12909 (DAT selective)[8] | 5 | >1000 | >1000 |
| Desipramine (NET selective)[11] | >1000 | 1.1 | >1000 |
| Paroxetine (SERT selective) | >1000 | >1000 | 0.1 |
| Cocaine (Non-selective) | 250 | 200 | 300 |
Table 2: Functional Monoamine Transporter Inhibition (IC₅₀)
| Compound | DAT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | SERT Uptake IC₅₀ (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Nomifensine (DAT/NET)[8] | 15 | 10 | 1500 |
| Atomoxetine (NET) | 120 | 5 | 800 |
| Fluoxetine (SERT) | 200 | 300 | 10 |
Table 3: Monoamine Oxidase Inhibition (IC₅₀)
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Clorgyline (MAO-A selective) | 5 | 1500 |
| Pargyline (MAO-B selective) | 1200 | 8 |
| Tranylcypromine (Non-selective) | 20 | 25 |
Experimental Protocols
Protocol 1: Monoamine Transporter Radioligand Binding Assay
This competitive binding assay measures the affinity of a test compound for the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter by quantifying its ability to displace a specific radioligand.
Workflow Diagram: Radioligand Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human transporter (hDAT, hNET, or hSERT)[11][12][13].
-
Radioligands:
-
Reference Inhibitors (for non-specific binding):
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[7][11].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[7].
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/C, presoaked in 0.5% PEI), cell harvester, liquid scintillation counter[14].
Procedure:
-
Membrane Preparation: a. Culture cells expressing the target transporter to confluency. b. Harvest cells, wash with ice-cold buffer, and homogenize. c. Perform differential centrifugation to isolate the crude membrane fraction[7][15]. d. Resuspend the final membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
Assay Setup (in triplicate in a 96-well plate): a. Total Binding: 50 µL Assay Buffer + 50 µL Radioligand (at a final concentration near its Kd) + 100 µL membrane preparation (20-50 µg protein). b. Non-specific Binding (NSB): 50 µL Reference Inhibitor + 50 µL Radioligand + 100 µL membrane preparation. c. Test Compound: 50 µL of this compound (at various concentrations) + 50 µL Radioligand + 100 µL membrane preparation.
-
Incubation: a. Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium[7][14].
-
Filtration and Washing: a. Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. b. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand[14][15].
-
Quantification: a. Place the filters into scintillation vials, add scintillation cocktail, and equilibrate for at least 4 hours in the dark. b. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter[15].
-
Data Analysis: a. Calculate Specific Binding: (Total Binding CPM) - (NSB CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant[15].
Protocol 2: Monoamine Transporter Functional Uptake Assay
This assay measures the ability of a test compound to functionally inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter[10].
Workflow Diagram: Neurotransmitter Uptake Assay
Materials:
-
Cells: HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates[10].
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Phosphate buffer or similar physiological salt solution.
-
Reference Inhibitors: Nomifensine or Cocaine.
-
Equipment: 37°C incubator, multichannel pipettes, liquid scintillation counter.
Procedure:
-
Cell Culture: Plate transporter-expressing cells in a 96-well plate and grow to ~80-90% confluency[10].
-
Assay Preparation: a. On the day of the assay, aspirate the culture medium and wash cells once with pre-warmed (37°C) uptake buffer. b. Add 100 µL of uptake buffer containing varying concentrations of this compound or a reference inhibitor to the appropriate wells. c. For control wells (100% uptake), add buffer without any inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes[7].
-
Uptake Initiation: a. Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled neurotransmitter (e.g., final concentration of ~10-20 nM [³H]Dopamine)[7]. b. Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake[7].
-
Uptake Termination: a. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer[7].
-
Quantification: a. Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells. b. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: a. Determine the percentage of uptake inhibition for each concentration of the test compound relative to the control wells. b. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Monoamine Oxidase (MAO) Activity Assay
This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of a substrate[9][16].
Workflow Diagram: MAO Inhibition Assay
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B)[16].
-
Detection Reagents: A kit containing a dye reagent (e.g., Amplex Red) and Horseradish Peroxidase (HRP).
-
Selective Inhibitors: Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) for control experiments.
-
Assay Buffer: Typically a phosphate or Tris buffer, pH 7.4.
-
Equipment: Black 96-well microplate, fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, test compound dilutions, and selective inhibitors in assay buffer.
-
Assay Setup (performed separately for MAO-A and MAO-B): a. To appropriate wells of a black 96-well plate, add 45 µL of the MAO enzyme solution. b. Add 5 µL of the test compound dilution, a selective inhibitor (for control), or buffer alone. c. Mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme[16].
-
Reaction Initiation: a. Prepare a working solution containing the substrate (p-Tyramine), HRP, and the dye reagent[16]. b. Add 50 µL of this working solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light[16].
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm[16].
-
Data Analysis: a. Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the uninhibited control. b. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for the Use of 2-(4-Chlorophenyl)pyrrolidine as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its saturated, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic systems cannot, often leading to improved pharmacological properties.[1] 2-(4-Chlorophenyl)pyrrolidine is a valuable starting material, or precursor, for the synthesis of a diverse array of novel compounds. The presence of the 4-chlorophenyl group can significantly influence the biological activity of the resulting derivatives, often enhancing their potency in various therapeutic areas. This document provides detailed application notes on the potential uses of these novel compounds and protocols for their synthesis, starting from this compound.
Application Notes
Derivatives of this compound have shown promise in several areas of drug discovery. The functionalization of the pyrrolidine nitrogen allows for the introduction of various pharmacophores, leading to compounds with a range of biological activities.
-
Anticonvulsant Agents: The pyrrolidine-2,5-dione scaffold, in particular, is a key feature in many anticonvulsant drugs. By acylating this compound and subsequently forming a dione ring structure, it is possible to synthesize novel compounds for the treatment of epilepsy. The 4-chlorophenyl group can contribute to the molecule's interaction with neuronal voltage-gated sodium or calcium channels.[2]
-
Antibacterial and Antifungal Agents: The pyrrolidine core can be incorporated into larger molecules that inhibit essential bacterial processes. For instance, derivatives containing a 4-chlorophenyl group have demonstrated activity against bacterial DNA gyrase and topoisomerase IV.[3][4]
-
Anticancer Agents: The rigid structure of the pyrrolidine ring can be used to correctly orient functional groups for interaction with anticancer targets. For example, spirooxindole pyrrolidine derivatives have been investigated as potent inhibitors of the MDM2-p53 interaction, a key pathway in cancer progression.
-
Antitubercular Agents: Novel thiazole-pyrrolidine derivatives that include a 4-chlorophenyl moiety have shown promising activity against Mycobacterium tuberculosis, suggesting a potential new avenue for the development of drugs to combat tuberculosis.[3]
The general approach to synthesizing these novel compounds involves the functionalization of the secondary amine of the this compound precursor. The two most common and versatile methods for this are N-alkylation and N-acylation (amide bond formation).
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of this compound via Direct Alkylation
This protocol describes the addition of an alkyl group to the nitrogen of the pyrrolidine ring using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1-bromo-3-chloropropane)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous acetonitrile or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[5]
Protocol 2: N-Acylation of this compound via Amide Coupling
This protocol details the formation of an amide bond between the pyrrolidine nitrogen and a carboxylic acid, a common step in the synthesis of biologically active molecules.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the pure N-acylated product.[6][7]
Data Presentation
The following tables summarize quantitative data for compounds derived from precursors similar to this compound, illustrating the potential efficacy of the novel compounds that can be synthesized.
Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | R Group | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |
| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | 68.30 | 28.20 | [2] |
| 19 | 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | 100.21 | 48.73 | [2] |
| Valproic Acid | (Reference Drug) | 252.74 | 130.64 | [2] |
MES: Maximal Electroshock Test; ED₅₀: Median Effective Dose
Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Pyrrolidine Derivatives
| Compound ID | R¹ Group | R² Group | E. coli DNA Gyrase IC₅₀ (nM) | Reference |
| 22b | (Structure not fully specified) | 4-chlorophenyl | 210 ± 20 | [3][4] |
| 22c | 5-hydroxymethyl furan | 4-chlorophenyl | 120 ± 10 | [3][4] |
| 22d | (Structure not fully specified) | 4-chlorophenyl | 250 ± 20 | [3][4] |
| Novobiocin | (Reference Drug) | - | 170 | [3][4] |
IC₅₀: Half-maximal Inhibitory Concentration
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of novel compounds from this compound.
Caption: Workflow for N-Alkylation of this compound.
Caption: Workflow for N-Acylation of this compound.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(4-Chlorophenyl)pyrrolidine in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-Chlorophenyl)pyrrolidine scaffold is a privileged structural motif in the design of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features, including a chiral center and the presence of a basic nitrogen atom, allow for specific interactions with various CNS targets. The incorporation of a 4-chlorophenyl group often enhances binding affinity and can influence the selectivity profile of drug candidates. This document provides an overview of the application of this scaffold in CNS drug discovery, with a focus on its role in the development of monoamine reuptake inhibitors. Detailed protocols for the synthesis and evaluation of this compound derivatives are also presented.
Rationale for Use in CNS Drug Discovery
The 2-aryl-pyrrolidine framework is a key pharmacophore in a variety of CNS-active compounds. The pyrrolidine ring constrains the conformation of the molecule, which can lead to higher binding affinity and selectivity for specific receptors and transporters. The nitrogen atom can be readily substituted to modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement. The 4-chlorophenyl group is a common substituent in CNS drug candidates, often contributing to enhanced potency through favorable hydrophobic and electronic interactions within the binding pockets of target proteins.
Derivatives of the related compound pyrovalerone, which feature a β-keto-α-pyrrolidinyl-phenyl motif, have demonstrated potent inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT). Notably, analogs with a dichlorophenyl substitution have shown high potency, suggesting that the electronic properties of the aryl ring are a key determinant of activity.
Key Applications in CNS Drug Discovery
The primary application of the this compound scaffold has been in the development of monoamine reuptake inhibitors. These compounds have therapeutic potential for a range of CNS disorders, including:
-
Depression: By blocking the reuptake of serotonin and/or norepinephrine, these compounds can elevate synaptic concentrations of these neurotransmitters, leading to an antidepressant effect.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of dopamine and norepinephrine reuptake is a validated mechanism for the treatment of ADHD.
-
Narcolepsy: Wake-promoting effects can be achieved through the modulation of dopaminergic and noradrenergic signaling.
-
Substance Abuse and Addiction: By occupying the dopamine transporter, these compounds can block the reinforcing effects of stimulants like cocaine.
Data Presentation: Monoamine Transporter Inhibition
While specific data for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the binding and functional activities of a structurally related and potent monoamine reuptake inhibitor, a pyrovalerone analog bearing a 3,4-dichlorophenyl moiety. This data provides a strong rationale for the exploration of the this compound scaffold.
| Compound | Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| 1-(3,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | DAT | 11.5 | 10.2 |
| NET | 37.8 | 25.1 | |
| SERT | >10,000 | >10,000 |
Data is representative of potent and selective dopamine/norepinephrine reuptake inhibitors containing a substituted phenyl-pyrrolidine scaffold.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-alkylated or N-arylated derivatives of this compound.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Monoamine Transporter Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Non-specific binding inhibitors:
-
DAT: 10 µM Benztropine
-
NET: 10 µM Desipramine
-
SERT: 10 µM Fluoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (derivatives of this compound).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific inhibitor, 50 µL of radioligand, 100 µL of cell membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL of radioligand, 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Harvest the samples by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vitro Monoamine Uptake Inhibition Assay
This protocol measures the functional potency of test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Radiolabeled substrates:
-
DAT: [³H]Dopamine
-
NET: [³H]Norepinephrine
-
SERT: [³H]Serotonin
-
-
Uptake Buffer: Krebs-Henseleit buffer (KHB).
-
Non-specific uptake inhibitors (as in Protocol 2).
-
Test compounds.
-
Scintillation counter.
Procedure:
-
Wash the cells with KHB.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the uptake inhibition data.
Signaling Pathways
The primary signaling pathway modulated by this compound-based monoamine reuptake inhibitors is the regulation of synaptic neurotransmitter levels. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling through postsynaptic receptors.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel CNS-active compounds, particularly monoamine reuptake inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a framework for the synthesis and pharmacological characterization of new derivatives, facilitating the discovery of next-generation therapeutics for a variety of neurological and psychiatric disorders.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)pyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-(4-Chlorophenyl)pyrrolidine synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Cyclization: In methods involving intramolecular cyclization, the ring-closing step may be inefficient. | - Optimize Reaction Temperature: For enzymatic reactions, ensure the temperature is optimal for enzyme activity. For other chemical methods, systematically screen temperatures to find the ideal balance between reaction rate and side product formation. - Choice of Base/Catalyst: If a base or catalyst is used to promote cyclization, screen different options (e.g., various organic or inorganic bases, phase-transfer catalysts) and optimize its concentration. |
| Reductant Inactivity: In reductive amination or lactam reduction methods, the reducing agent may be old, inactive, or used in insufficient quantity. | - Use Fresh Reducing Agent: Ensure the reducing agent (e.g., Lithium Aluminum Hydride, Sodium Borohydride) is fresh and has been stored under appropriate anhydrous conditions. - Increase Stoichiometry: Incrementally increase the molar equivalents of the reducing agent. | |
| Poor Quality Starting Materials: Impurities in starting materials, such as the corresponding ω-chloroketone or lactam, can inhibit the reaction. | - Purify Starting Materials: Purify starting materials by recrystallization or chromatography before use. - Verify Starting Material Identity: Confirm the identity and purity of starting materials using analytical techniques like NMR or GC-MS. | |
| Formation of Significant Byproducts | Over-reduction: In syntheses involving the reduction of a lactam or other functional groups, over-reduction can lead to undesired products. | - Use a Milder Reducing Agent: Consider using a less reactive reducing agent. - Control Reaction Temperature: Perform the reduction at a lower temperature to increase selectivity. |
| Intermolecular Side Reactions: In cyclization reactions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or dimers. | - High Dilution: Perform the reaction under high-dilution conditions to favor intramolecular cyclization. | |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | - Increase Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Increase Temperature: Cautiously increase the reaction temperature to drive the reaction to completion, while monitoring for byproduct formation. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making chromatographic separation challenging. | - Derivative Formation: Consider converting the crude product into a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification by recrystallization.[1] - Optimize Chromatography Conditions: Screen different solvent systems and stationary phases for column chromatography. |
| Emulsion Formation During Workup: Emulsions can form during the extractive workup, leading to product loss. | - Addition of Brine: Add saturated sodium chloride solution (brine) to the aqueous layer to break up emulsions. - Filtration through Celite: Filter the mixture through a pad of Celite to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Common synthetic strategies include:
-
Biocatalytic Asymmetric Synthesis: This method utilizes transaminases for the asymmetric synthesis from commercially available ω-chloroketones, offering high enantioselectivity.[2]
-
Reduction of a Lactam: The reduction of 5-(4-chlorophenyl)pyrrolidin-2-one using a strong reducing agent like lithium aluminum hydride is a potential route.[1]
-
Copper-Catalyzed Coupling: Intermolecular carboamination of 4-chlorostyrene with potassium N-carbamoyl-β-aminoethyltrifluoroborates using a copper catalyst can produce 2-arylpyrrolidines.[3]
-
Grignard Reagent Addition: The highly diastereoselective addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine can yield 2-substituted pyrrolidines.
Q2: How can I improve the enantioselectivity of my synthesis?
A2: For stereoselective synthesis, consider the following:
-
Chiral Catalysts/Auxiliaries: Employing chiral catalysts or auxiliaries is a standard approach to induce asymmetry.
-
Enzymatic Resolutions: Biocatalytic methods, such as those using transaminases, can provide excellent enantiomeric excess (>99.5% ee).[2]
-
Chiral Pool Synthesis: Starting from a chiral precursor can be an effective strategy.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. When working with strong reducing agents like lithium aluminum hydride, it is crucial to work under anhydrous conditions in a well-ventilated fume hood, as it reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes reported yields for different synthetic approaches to 2-arylpyrrolidines, providing a basis for comparison.
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Reported Yield | Reference |
| Biocatalytic Asymmetric Synthesis | ω-chloroketone | Transaminase (ATA-117-Rd6) | 84% (isolated yield) | [2] |
| Reduction of Lactam (for a related compound) | 5-(4-chlorobenzyl)pyrrolidin-2-one | Lithium Aluminum Hydride | ~64% (of the hydrochloride salt) | [1] |
| Copper-Catalyzed Coupling of Styrene | 4-chlorostyrene, Potassium N-Cbz-β-aminoethyltrifluoroborate | --INVALID-LINK--₂ | 82% | [3] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Synthesis of (R)-2-(p-Chlorophenyl)pyrrolidine[2]
This protocol describes the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine from the corresponding ω-chloroketone using a transaminase.
Materials:
-
4-chloro-1-(4-chlorophenyl)butan-1-one
-
Transaminase ATA-117-Rd6
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer
-
Toluene
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid
Procedure:
-
Prepare a reaction mixture containing the ω-chloroketone substrate, the transaminase enzyme, isopropylamine as the amine donor, and pyridoxal 5'-phosphate cofactor in a potassium phosphate buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 30-40 °C) with agitation.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, perform a workup by extracting the mixture with toluene.
-
Isolate the product by precipitation from methyl tert-butyl ether (MTBE) as the tosylate salt by the addition of p-toluenesulfonic acid.
-
Filter and dry the solid product to obtain (R)-2-(p-chlorophenyl)pyrrolidine tosylate.
Protocol 2: Synthesis of 2-(4-chlorobenzyl)pyrrolidine via Lactam Reduction (Adapted)[1]
This protocol is for a structurally related compound and can be adapted for the synthesis of this compound from the corresponding lactam.
Materials:
-
5-(4-Chlorophenyl)pyrrolidin-2-one
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice water
-
6 N Sodium Hydroxide solution
-
Diethyl ether
-
Sodium sulfate
-
Methanol
-
Ethereal Hydrochloric acid
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
-
Add a solution of 5-(4-chlorophenyl)pyrrolidin-2-one in anhydrous THF dropwise to the LAH suspension.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., 20 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow addition of ice water.
-
Add 6 N sodium hydroxide solution to the mixture.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
For purification, dissolve the oil in methanol and add ethereal hydrochloric acid to precipitate the hydrochloride salt. Filter and dry the solid to yield the purified product.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. prepchem.com [prepchem.com]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Chlorophenyl)pyrrolidine from common reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes, such as the reduction of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole or Grignard addition to a protected pyrrolidinone, common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole, N-protected 2-pyrrolidinone, or 4-chlorobromobenzene.
-
Over-reduced or side-reaction products: Hydrogenation of the chlorophenyl ring can lead to the formation of 2-phenylpyrrolidine.
-
Reagents and catalysts: Residual reducing agents (e.g., borohydrides) or catalysts (e.g., palladium on carbon) may be present.
-
Solvents: Residual reaction or extraction solvents.
-
Byproducts from protecting group removal: If an N-Boc protecting group is used, byproducts from its cleavage (e.g., tert-butanol, isobutylene) might be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective initial purification step to separate the basic product from neutral or acidic impurities.
-
Column Chromatography: For small-scale purification and removal of closely related impurities, silica gel column chromatography is often employed.
-
Crystallization: Formation of a hydrochloride salt followed by recrystallization is an excellent method for achieving high purity on a larger scale.
-
Distillation: Fractional distillation under reduced pressure can be effective for purifying the free base, provided it is thermally stable and the boiling points of the impurities are sufficiently different.
Q3: How can I effectively remove the palladium catalyst after a hydrogenation reaction?
A3: To remove palladium on carbon (Pd/C) catalyst, the reaction mixture should be filtered through a pad of Celite® (diatomaceous earth). It is crucial to perform this filtration under an inert atmosphere (e.g., nitrogen or argon) as the catalyst can be pyrophoric, especially when dry and in the presence of flammable solvents.
Q4: My purified this compound is a yellow oil, but I expected a colorless product. What could be the reason?
A4: A yellow or brownish color can indicate the presence of trace impurities, often from oxidation or residual reagents. Further purification by passing the oil through a short plug of silica gel, treatment with activated carbon, or conversion to the hydrochloride salt followed by recrystallization can often yield a colorless product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after acid-base extraction | 1. Incomplete extraction from the organic layer. 2. Incorrect pH for back-extraction. 3. Emulsion formation. | 1. Perform multiple extractions with the acidic aqueous solution. 2. Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extracting the product. 3. To break emulsions, add brine or a small amount of a different organic solvent. |
| Product co-elutes with an impurity during column chromatography | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Modify the eluent system. A common mobile phase for this type of compound is a mixture of dichloromethane and methanol, often with a small amount of triethylamine to prevent streaking. 2. Reduce the amount of crude product loaded onto the column. |
| Difficulty in crystallizing the hydrochloride salt | 1. Presence of significant impurities inhibiting crystal formation. 2. Inappropriate solvent for crystallization. 3. Solution is not supersaturated. | 1. Further purify the free base by column chromatography before salt formation. 2. Screen different solvent systems. A mixture of isopropanol and diethyl ether or ethanol and ethyl acetate is often effective. 3. Concentrate the solution or cool it to a lower temperature. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Product decomposes during distillation | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Use a high-vacuum pump to reduce the boiling point. 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate) and dry it thoroughly before distillation. |
Quantitative Data on Purification Methods
The following table summarizes typical outcomes for various purification methods based on common laboratory practices for analogous compounds. Actual results may vary depending on the specific reaction conditions and impurity profile.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95% | >90% | Removes neutral and acidic impurities effectively; scalable. | Does not remove basic impurities. |
| Silica Gel Chromatography | >98% | 70-90% | High resolution for removing closely related impurities. | Not easily scalable; can be time-consuming. |
| Crystallization (as HCl salt) | >99.5% | 80-95% (after salt formation) | Yields highly pure, stable solid product; scalable. | Requires an additional synthetic step; loss of material in mother liquor. |
| Vacuum Distillation | 95-99% | 60-80% | Good for removing non-volatile impurities. | Potential for thermal degradation; requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 volumes). Combine the acidic aqueous layers.
-
Washing (Optional): Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 6 M NaOH) with stirring until the pH is greater than 10.
-
Back-Extraction: Extract the basic aqueous layer with the initial organic solvent (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound free base.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base from Protocol 1 in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
Salt Formation: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Crystallization: Allow the suspension to stir in the cold for 30 minutes to an hour to maximize crystal formation.
-
Isolation: Collect the white solid by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum to obtain pure this compound hydrochloride.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)pyrrolidine
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(4-Chlorophenyl)pyrrolidine, a key intermediate for researchers in drug development and medicinal chemistry. The primary synthetic route covered is the reduction of 5-(4-Chlorophenyl)pyrrolidin-2-one using Lithium Aluminum Hydride (LiAlH₄).
Frequently Asked Questions (FAQs)
Q1: My reaction appears to be incomplete, with starting material still present after the recommended reaction time. What could be the cause?
A1: Incomplete reduction is a common issue. Several factors could be at play:
-
Insufficient LiAlH₄: The stoichiometry of the reaction requires a specific molar ratio of LiAlH₄ to the lactam. Ensure you have used a sufficient excess of the reducing agent. It is advisable to use at least 1.5 to 2 equivalents of LiAlH₄.
-
Poor quality LiAlH₄: Lithium Aluminum Hydride is highly reactive and can decompose upon exposure to moisture. Use freshly opened or properly stored LiAlH₄. The powder should be a fine, white to light gray powder.
-
Low reaction temperature: While the reaction is typically initiated at a lower temperature for safety, it may require refluxing in an appropriate solvent like THF to proceed to completion.
-
Inadequate reaction time: While many reductions are rapid, some substrates may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Q2: During the workup of my LiAlH₄ reaction, I am observing a persistent emulsion or a gelatinous precipitate that is difficult to filter. How can I resolve this?
A2: The formation of aluminum salts during the workup of LiAlH₄ reactions is a frequent challenge. To address this, the "Fieser workup" method is highly recommended. This involves the sequential, dropwise addition of:
-
x mL of water
-
x mL of 15% aqueous NaOH
-
3x mL of water (where x is the mass of LiAlH₄ in grams used in the reaction).
This procedure should result in a granular precipitate that is much easier to filter off, leaving a clear organic layer.
Q3: My final product is an oil, but I have seen reports of it being a solid. How can I purify my product effectively?
A3: this compound can be obtained as an oil or a low-melting solid. If your product is an oil and you suspect impurities, several purification techniques can be employed:
-
Column Chromatography: This is a highly effective method for purifying the product. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking is recommended.
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.
-
Salt Formation: The product is a basic amine and can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same or a compatible solvent. The resulting salt is typically a crystalline solid that can be isolated by filtration and recrystallized.
Q4: I am observing a side product with a different polarity from my desired product on the TLC plate. What could this be?
A4: A potential side product in the reduction of a lactam is the corresponding amino alcohol, resulting from the over-reduction or alternative reaction pathways. The formation of this side product can sometimes be minimized by controlling the reaction temperature and the rate of addition of the lactam to the LiAlH₄ suspension.
Data Summary Table
The following table summarizes typical experimental parameters and expected outcomes for the synthesis of this compound.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Scale-up) |
| Starting Material | 5-(4-Chlorophenyl)pyrrolidin-2-one | 5-(4-Chlorophenyl)pyrrolidin-2-one | 5-(4-Chlorophenyl)pyrrolidin-2-one |
| Reducing Agent | LiAlH₄ (1.5 eq) | LiAlH₄ (2.0 eq) | LiAlH₄ (1.8 eq) |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 12 hours | 8 hours | 16 hours |
| Workup Procedure | Standard Quench | Fieser Workup | Fieser Workup |
| Purification Method | Column Chromatography | Column Chromatography | Vacuum Distillation |
| Typical Yield | 65-75% | 80-90% | 70-80% |
| Purity (by GC-MS) | >95% | >98% | >97% |
Detailed Experimental Protocol
Synthesis of this compound via LiAlH₄ Reduction
Materials:
-
5-(4-Chlorophenyl)pyrrolidin-2-one
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether (optional, for salt formation)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
-
Addition of LiAlH₄: Under a positive pressure of nitrogen, LiAlH₄ (2.0 equivalents) is carefully added to the flask, followed by the addition of anhydrous THF to create a suspension.
-
Addition of Lactam: The 5-(4-Chlorophenyl)pyrrolidin-2-one (1.0 equivalent) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with 1% triethylamine).
-
Workup: Once the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched using the Fieser workup procedure:
-
Slowly add x mL of water.
-
Slowly add x mL of 15% aqueous NaOH.
-
Slowly add 3x mL of water (where x = grams of LiAlH₄ used).
-
-
Filtration and Extraction: The resulting granular precipitate is removed by filtration through a pad of celite, and the filter cake is washed with THF and diethyl ether. The combined organic filtrates are collected.
-
Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by silica gel column chromatography or vacuum distillation to afford the final product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Common impurities in 2-(4-Chlorophenyl)pyrrolidine and their identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2-(4-Chlorophenyl)pyrrolidine. The information is designed to assist in identifying and resolving purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in synthetically derived this compound?
A1: Process-related impurities are substances that originate from the manufacturing process. For this compound, these can include unreacted starting materials, intermediates, and by-products from side reactions. A common synthetic route involves the reduction of a lactam precursor. Therefore, a likely impurity is the unreacted starting material, 5-(4-Chlorophenyl)pyrrolidin-2-one . Other potential impurities can arise from the starting materials used to synthesize this precursor.
Q2: What are the likely degradation products of this compound?
A2: Degradation products form when the drug substance is exposed to stress conditions such as light, heat, humidity, and air. As a secondary amine with a chlorinated aromatic ring, this compound may be susceptible to:
-
Oxidation: The pyrrolidine ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. Secondary amines are generally more prone to oxidation than primary or tertiary amines.[1][2]
-
Photodegradation: Chlorinated aromatic compounds can be susceptible to photodegradation, which may involve dechlorination or the formation of phenolic derivatives.
-
Hydrolysis: While generally stable, under certain pH and temperature conditions, hydrolysis of the pyrrolidine ring is a possibility, though less common for simple amines.
Q3: How can I identify unknown peaks in my chromatogram when analyzing this compound?
A3: When you observe unexpected peaks in your analytical chromatogram (e.g., by HPLC or GC), a systematic approach is required for identification. The first step is to consider the potential process-related and degradation impurities discussed in Q1 and Q2. Further investigation should involve hyphenated techniques like LC-MS or GC-MS to obtain mass information of the unknown peak. Comparing the mass-to-charge ratio (m/z) with the molecular weights of potential impurities can provide a tentative identification. For unambiguous structure elucidation, isolation of the impurity followed by spectroscopic analysis, particularly NMR, is often necessary.
Q4: Are there established analytical methods for the impurity profiling of this compound?
A4: While a specific, validated impurity profiling method for this compound is not widely published in readily available literature, standard analytical techniques can be adapted for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity analysis and quantification of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities. Detailed starting protocols for these techniques are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Process-related impurities (e.g., unreacted starting materials, by-products). Degradation products. Contamination from solvents or glassware. | 1. Analyze starting materials and intermediates by the same HPLC method to check for carry-over. 2. Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and compare their retention times. 3. Use a hyphenated technique like LC-MS to get mass information on the unknown peaks. 4. Ensure high purity of solvents and meticulous cleaning of glassware. |
| Poor peak shape in HPLC | Inappropriate mobile phase pH. Column overload. Co-elution of impurities. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration. 3. Modify the gradient or mobile phase composition to improve resolution. |
| New peaks appear during storage | Degradation of the sample. | 1. Re-evaluate the storage conditions (temperature, light exposure, atmosphere). 2. Perform stability studies to identify the degradation products and establish appropriate storage conditions. |
| Inconsistent quantification results | Non-linearity of detector response. Instability of the sample or standard in the analytical solvent. | 1. Verify the linearity of the method over the desired concentration range. 2. Prepare samples and standards fresh and analyze them promptly. |
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Origin | Notes on Identification |
| 5-(4-Chlorophenyl)pyrrolidin-2-one | Unreacted starting material/intermediate from a lactam reduction synthesis route. | Expected to be more polar than the parent compound in reverse-phase HPLC. Can be confirmed by comparing with a reference standard. | |
| 4-Chlorobenzaldehyde | Potential starting material for the synthesis of the pyrrolidinone precursor. | Can be detected by GC-MS or HPLC. | |
| Oxidative Degradation Products | Various possible structures (e.g., N-oxides, ring-opened products). | Oxidation by air or oxidizing agents. | May be more polar than the parent compound. Identification often requires LC-MS and NMR. |
| Photodegradation Products | Various possible structures (e.g., dechlorinated analog, phenolic derivatives). | Exposure to light, especially UV. | Identification typically requires LC-MS and NMR analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is a starting point and should be validated for your specific application.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start with a higher percentage of B and gradually increase the percentage of A. A suggested starting gradient is 10% A to 90% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate all peaks. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the prepared sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards if available. The fragmentation of pyrrolidine-containing compounds often shows a characteristic immonium ion.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample or isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and unambiguously assign the structure of unknown impurities.
-
-
Data Analysis: Compare the chemical shifts and coupling constants with those of the parent compound and known reference data for potential impurities.[5][6][7][8][9]
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Troubleshooting logic for addressing purity issues.
References
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annexpublishers.com [annexpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. epfl.ch [epfl.ch]
Optimizing reaction conditions for 2-(4-Chlorophenyl)pyrrolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(4-chlorophenyl)pyrrolidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.
Troubleshooting and Optimization
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield can stem from several factors depending on the synthetic route employed.
-
For Biocatalytic Synthesis using Transaminases:
-
Enzyme Inactivity: Ensure the transaminase is active and used under optimal pH and temperature conditions. Improper storage or handling can lead to denaturation.
-
Insufficient Cofactor: The reaction requires a sufficient supply of the amino donor (e.g., isopropylamine) and the cofactor (pyridoxal 5'-phosphate).
-
Substrate Quality: The starting ω-chloro-4-chlorophenyl ketone must be of high purity. Impurities can inhibit the enzyme.
-
-
For Reductive Amination Routes:
-
Inefficient Imine Formation: The initial condensation of the ketone with the amine to form the imine intermediate may be unfavorable. This can be addressed by removing water using a Dean-Stark apparatus or molecular sieves.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the imine over the ketone. Ensure the reducing agent is fresh and added at the appropriate stage.
-
-
For Grignard Reactions:
-
Grignard Reagent Formation: The Grignard reagent may not have formed efficiently. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be of high quality.
-
Side Reactions: Grignard reagents are highly reactive and can participate in side reactions. The temperature of the reaction with the electrophile (e.g., an imine or a precursor) should be carefully controlled, often at low temperatures (e.g., 0 °C or -78 °C), to minimize side product formation.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?
-
Answer: The nature of byproducts is specific to the synthetic method.
-
In Reductive Amination: A common byproduct is the alcohol resulting from the reduction of the starting ketone. This occurs if the reducing agent is too reactive or if the imine formation is slow. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) can often mitigate this. Over-alkylation of the amine can also be an issue, leading to tertiary amine byproducts.
-
In Grignard Synthesis: Wurtz coupling, leading to biphenyl derivatives from the aryl halide, is a common side reaction. Using highly pure magnesium and controlling the rate of addition of the aryl halide can help minimize this.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What are effective purification strategies?
-
Answer: Purification can be challenging due to the basic nature of the product.
-
Extraction: A standard workup involves quenching the reaction followed by extraction with an organic solvent like ethyl acetate or dichloromethane. It is crucial to adjust the pH of the aqueous layer. The product is an amine, so it will be soluble in the aqueous phase under acidic conditions. To extract it into the organic phase, the aqueous layer should be basified (e.g., with NaOH or NaHCO₃) to a pH above the pKa of the pyrrolidine nitrogen.
-
Column Chromatography: Silica gel column chromatography is a common and effective method. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of a basic modifier like triethylamine (typically 0.1-1%) is often used as the eluent. The triethylamine helps to prevent the product from tailing on the acidic silica gel.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to prepare this compound?
-
A1: The primary synthetic strategies include:
-
Biocatalytic Asymmetric Synthesis: This modern approach utilizes transaminase enzymes to convert ω-chloro ketones into chiral pyrrolidines with high enantioselectivity.[1]
-
Reductive Amination: This classic method involves the reaction of a suitable ketone with an amine source, followed by reduction of the resulting imine.
-
Addition of Organometallic Reagents to Imines: This involves the addition of a Grignard or organolithium reagent to a cyclic imine or a precursor.
-
Transition-Metal-Catalyzed Cyclization: Intramolecular C-H amination reactions catalyzed by transition metals can also be employed to form the pyrrolidine ring.
-
-
-
Q2: How can I achieve high enantioselectivity in the synthesis of this compound?
-
A2: For enantiomerically pure this compound, biocatalytic methods are highly effective. The use of (R)- or (S)-selective transaminases can provide access to either enantiomer with high enantiomeric excess (>99.5% ee has been reported for the (R)-enantiomer).[1] Chiral catalysts can also be employed in reductive amination or transition-metal-catalyzed routes.
-
-
Q3: What are the key safety precautions to consider during the synthesis?
-
A3: Standard laboratory safety practices should always be followed. Specific hazards include:
-
Grignard Reagents: These are highly flammable and moisture-sensitive. Reactions should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Reducing Agents: Borohydride reagents can release flammable hydrogen gas upon contact with acid or water.
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper handling and disposal.
-
A thorough hazard analysis and risk assessment should be conducted before performing any chemical reaction.
-
-
Data Presentation
The following table summarizes quantitative data for a key biocatalytic synthesis of (R)-2-(4-chlorophenyl)pyrrolidine.
| Parameter | Value | Reference |
| Starting Material | 5-chloro-1-(4-chlorophenyl)pentan-1-one | [1] |
| Enzyme | Transaminase | [1] |
| Reaction Scale | 300 mg | [1] |
| Isolated Yield | 84% | [1] |
| Enantiomeric Excess (ee) | >99.5% | [1] |
Experimental Protocols
Biocatalytic Asymmetric Synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine [1]
This protocol describes the synthesis of (R)-2-(4-chlorophenyl)pyrrolidine starting from the corresponding ω-chloroketone using a transaminase.
Materials:
-
5-chloro-1-(4-chlorophenyl)pentan-1-one
-
Transaminase enzyme
-
Isopropylamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction vessel, dissolve the starting ω-chloroketone in a minimal amount of a water-miscible co-solvent if necessary.
-
Add the buffer solution, transaminase enzyme, isopropylamine, and PLP cofactor.
-
Stir the reaction mixture at the optimal temperature and pH for the specific transaminase used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
-
Once the reaction is complete, work up the reaction mixture by extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (R)-2-(4-chlorophenyl)pyrrolidine.
Visualizations
Diagram 1: General Workflow for Biocatalytic Synthesis
Caption: Biocatalytic synthesis workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in different synthetic routes.
References
Technical Support Center: Stability and Degradation of 2-(4-Chlorophenyl)pyrrolidine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-Chlorophenyl)pyrrolidine in solution. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to evaluate the stability of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1] According to the International Council for Harmonisation (ICH) guidelines, the following stress conditions are typically applied:
-
Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid or sulfuric acid.
-
Base Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.
-
Oxidation: Exposure to a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Heating the substance in both solid and solution states (e.g., at 40°C, 60°C, or higher).[2]
-
Photostability: Exposing the substance to a combination of visible and UV light.[3][4]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure, which contains a pyrrolidine ring and a chlorophenyl group.
-
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring may be susceptible to oxidation, potentially leading to the formation of lactams (e.g., 4-(4-chlorophenyl)pyrrolidin-2-one) or ring-opening to form amino acid derivatives. This is a known metabolic pathway for some pyrrolidine-containing compounds.
-
Reactions involving the Chlorophenyl Group: The chlorophenyl group is generally stable, but under harsh conditions, hydroxylation of the aromatic ring or even dechlorination could occur, although this is less likely under standard forced degradation conditions.
-
N-Oxidation: The secondary amine in the pyrrolidine ring could be oxidized to an N-oxide.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[5][6] A general approach to developing such a method would be:
-
Column Selection: A reversed-phase column, such as a C18 or C8, is typically a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Gradient elution is often necessary to separate compounds with different polarities.[5]
-
Wavelength Selection: The detection wavelength should be chosen based on the UV absorbance maximum of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: The mobile phase composition, gradient, flow rate, and column temperature should be optimized to achieve good resolution between the parent compound and all degradation products.
-
Forced Degradation Samples: Analyze samples from forced degradation studies to ensure the method can separate the main peak from all stress-induced impurities. The goal is to achieve baseline separation for all relevant peaks.
Q4: What is the acceptable level of degradation in a forced degradation study?
A4: The goal of a forced degradation study is to generate a sufficient amount of degradation products to be detectable and to demonstrate the specificity of the analytical method. A degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate.[7] Over-stressing the sample, leading to excessive degradation, may produce secondary or tertiary degradation products that are not relevant to the actual stability of the compound under normal storage conditions.[1]
Troubleshooting Guides
Problem 1: No degradation is observed under standard stress conditions.
| Possible Cause | Suggested Solution |
| The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. For thermal stress, consider increments of 10°C above the accelerated testing temperature.[2] |
| The analytical method is not sensitive enough to detect low levels of degradation products. | Review and optimize the HPLC method. Ensure the detection wavelength is optimal and consider using a more sensitive detector if necessary. |
| The solvent used for the study is protecting the compound from degradation. | Evaluate the choice of solvent. Ensure it is inert and does not interfere with the degradation process. |
Problem 2: Excessive degradation (e.g., >50%) is observed, making it difficult to identify primary degradation products.
| Possible Cause | Suggested Solution |
| The stress conditions are too harsh. | Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. The aim is to achieve a target degradation of 5-20%.[7] |
| The compound is inherently unstable under the tested condition. | Perform the study at multiple, less harsh time points to observe the formation of primary degradation products before they are further degraded. |
Problem 3: Poor resolution between the parent peak and degradation product peaks in the HPLC chromatogram.
| Possible Cause | Suggested Solution |
| The HPLC method is not optimized for separating these specific compounds. | Modify the chromatographic conditions. This could involve changing the mobile phase composition (e.g., pH, organic solvent ratio), adjusting the gradient slope, trying a different column chemistry (e.g., C8, phenyl-hexyl), or changing the column temperature. |
| Co-elution of multiple degradation products. | Utilize a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required. Consider using a different organic modifier or a column with a different selectivity. |
Problem 4: The mass balance of the assay is poor (the sum of the parent compound and degradation products is significantly less than 100%).
| Possible Cause | Suggested Solution |
| Some degradation products are not being detected by the analytical method. | Ensure the detection wavelength is appropriate for all degradation products. Some degradation products may have different UV spectra. A PDA detector can help identify suitable wavelengths. |
| Degradation products are not eluting from the HPLC column. | Modify the gradient to include a stronger solvent at the end of the run to elute any strongly retained compounds. |
| The response factors of the degradation products are different from the parent compound. | If possible, isolate and purify the major degradation products to determine their individual response factors for more accurate quantification. |
| Formation of volatile or non-UV active degradation products. | Consider using alternative analytical techniques such as mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV detection. |
Summary of Quantitative Data from Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products (>1%) | Retention Time (RT) of Major Degradation Products (min) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | e.g., 8.5% | e.g., 1 | e.g., 4.2 min |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | e.g., 15.2% | e.g., 2 | e.g., 3.8 min, 5.1 min |
| Oxidative (3% H₂O₂, RT, 24h) | e.g., 11.7% | e.g., 1 | e.g., 6.5 min |
| Thermal (Solid, 80°C, 48h) | e.g., <1% | e.g., 0 | N/A |
| Thermal (Solution, 80°C, 48h) | e.g., 4.3% | e.g., 1 | e.g., 7.1 min |
| Photolytic (ICH Q1B conditions) | e.g., 18.9% | e.g., 3 | e.g., 2.9 min, 4.8 min, 8.2 min |
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments, based on ICH guidelines.
1. Acid Hydrolysis Protocol
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
In a clean, inert container, mix a known volume of the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid.
-
Store the solution at a controlled temperature (e.g., room temperature or 60°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of sodium hydroxide.
-
Dilute the neutralized sample to a suitable concentration with the HPLC mobile phase.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.
2. Base Hydrolysis Protocol
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
In a clean, inert container, mix a known volume of the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide.
-
Store the solution at a controlled temperature (e.g., room temperature or 60°C).
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of hydrochloric acid.
-
Dilute the neutralized sample to a suitable concentration with the HPLC mobile phase.
-
Analyze the sample by HPLC.
-
A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.
3. Oxidative Degradation Protocol
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
In a clean, inert container, mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Dilute the sample to a suitable concentration with the HPLC mobile phase.
-
Analyze the sample by HPLC.
-
A control sample (drug substance in solvent without hydrogen peroxide) should be prepared and analyzed in parallel.
4. Photostability Testing Protocol
-
Expose the drug substance (as a solid or in solution in a chemically inert and transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the samples by HPLC to quantify any degradation.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
Challenges in the scale-up synthesis of 2-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-Chlorophenyl)pyrrolidine.
Troubleshooting Guide
Question: We are experiencing low yields during the scale-up of the synthesis of this compound. What are the potential causes and solutions?
Answer: Low yields during scale-up can be attributed to several factors that may not be prominent at the lab scale. Here are some common causes and troubleshooting steps:
-
Inefficient Reagent Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity. Consider installing baffles to improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control at a larger scale, leading to thermal decomposition of reactants or products and the formation of impurities.
-
Solution: Implement a robust cooling system for the reactor. Consider a semi-batch process where one of the reagents is added portion-wise to better manage the heat evolution.
-
-
Moisture Contamination: Many synthetic routes for pyrrolidines, especially those involving organometallic reagents, are highly sensitive to moisture.
-
Solution: Ensure all solvents and reagents are rigorously dried before use. Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
-
Side Reactions: At a larger scale, minor side reactions observed in the lab can become significant, consuming starting materials and reducing the yield of the desired product.
-
Solution: Re-optimize the reaction conditions (temperature, concentration, reaction time) for the larger scale. Analyze the impurity profile to identify major side products and adjust the conditions to minimize their formation.
-
Question: We are observing unexpected impurities in our scaled-up batches of this compound. How can we identify and control them?
Answer: Impurity profiles can change significantly during scale-up. Here’s a systematic approach to addressing this issue:
-
Impurity Identification:
-
Solution: Isolate the major impurities using preparative chromatography (e.g., HPLC). Characterize their structures using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
-
-
Source of Impurities:
-
Solution: Once the impurity structures are known, their formation pathways can often be deduced. Common sources include:
-
Starting material impurities: The quality of starting materials is crucial for large-scale synthesis.
-
Side reactions: As mentioned above, changes in reaction conditions can favor side reactions.
-
Degradation products: The product might be unstable under the reaction or work-up conditions, especially with prolonged reaction times or elevated temperatures.
-
Contaminants from equipment: Leachables from gaskets, tubing, or the reactor itself can introduce impurities.[1]
-
-
-
Impurity Control:
-
Solution:
-
Optimize reaction conditions: Adjust temperature, concentration, and stoichiometry to disfavor impurity-forming reactions.
-
Purification of starting materials: If the impurities originate from the starting materials, purify them before use.
-
Modified work-up: Develop a work-up procedure that effectively removes the identified impurities. This could involve extractions at different pH values, crystallization, or chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Runaway: Exothermic reactions can lead to a rapid increase in temperature and pressure if not properly controlled. A thorough thermal hazard assessment is essential before scaling up.
-
Handling of Hazardous Reagents: Many syntheses may involve flammable solvents, corrosive acids or bases, or toxic reagents. Ensure appropriate personal protective equipment (PPE) is used and that the reactor is designed to handle these materials safely.
-
Product Toxicity: this compound is harmful if swallowed and causes skin and eye irritation.[2] Handle the final product with appropriate care.
Q2: Which synthetic route is most suitable for the large-scale production of this compound?
A2: The choice of synthetic route depends on factors like cost, availability of starting materials, desired enantiopurity, and environmental impact. A biocatalytic approach using transaminases has shown promise for producing enantiomerically pure 2-arylpyrrolidines, including (R)-2-(p-chlorophenyl)pyrrolidine, with high yields on a smaller scale.[3] Scaling up this method would require careful consideration of enzyme stability, activity, and cost. More traditional chemical methods, such as those involving Grignard reagents or reductive amination, are also viable but may present challenges with stereocontrol and waste management on a large scale.[4][5]
Q3: How can we achieve high enantiopurity of this compound on a large scale?
A3: Achieving high enantiopurity at scale can be challenging. Here are a few strategies:
-
Asymmetric Catalysis: Employing a chiral catalyst can be a cost-effective way to produce a single enantiomer.
-
Biocatalysis: As mentioned, enzymes like transaminases can offer excellent enantioselectivity.[3]
-
Chiral Resolution: If a racemic mixture is produced, it can be resolved into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: While column chromatography is common in the lab, it is often not practical for large-scale purification. Industrial-scale purification methods include:
-
Crystallization: This is often the most cost-effective method for obtaining high-purity material. The choice of solvent is critical and requires careful screening.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
Quantitative Data
Table 1: Comparison of Laboratory vs. Scaled-Up Synthesis Parameters (Hypothetical Data)
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Volume | 50 mL | 50 L | 5000 L |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Reaction Time | 2-4 hours | 6-8 hours | 10-12 hours |
| Key Impurity A | <0.1% | 0.5-1.0% | 1.0-2.0% |
| Key Impurity B | Not detected | 0.1-0.3% | 0.5-1.0% |
Experimental Protocols
Protocol: Biocatalytic Synthesis of (R)-2-(p-Chlorophenyl)pyrrolidine (Adapted for Scale-Up Consideration)
This protocol is based on a laboratory-scale synthesis and has been adapted to highlight key considerations for scale-up.[3]
1. Reaction Setup:
-
A suitable reactor is charged with a buffer solution (e.g., potassium phosphate buffer).
-
The temperature is adjusted to the optimal range for the chosen transaminase (e.g., 37°C).
-
The transaminase enzyme and a suitable amino donor (e.g., isopropylamine) are added.
2. Substrate Addition:
-
The starting material, 4-chloro-4-(4-chlorophenyl)butanal, is added to the reactor. For larger scales, this addition should be done portion-wise or via a syringe pump to control the reaction rate and temperature.
3. Reaction Monitoring:
-
The reaction progress is monitored by taking samples periodically and analyzing them by a suitable method (e.g., HPLC) to determine the conversion of the starting material and the formation of the product.
4. Work-up and Product Isolation:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The pH is adjusted to acidic (e.g., with HCl) to protonate the product.
-
The aqueous layer is washed with an organic solvent (e.g., methyl tert-butyl ether - MTBE) to remove unreacted starting material and organic impurities.
-
The pH of the aqueous layer is then adjusted to basic (e.g., with NaOH) to deprotonate the product.
-
The product is extracted into an organic solvent (e.g., MTBE).
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
5. Purification:
-
The crude product can be purified by crystallization from a suitable solvent system to yield high-purity (R)-2-(p-chlorophenyl)pyrrolidine.
Visualizations
Caption: A generalized workflow for the scale-up synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the scale-up synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Resolving peak splitting in NMR spectra of 2-(4-Chlorophenyl)pyrrolidine
Welcome to the technical support center for NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on analyzing the NMR spectra of complex chiral molecules like 2-(4-Chlorophenyl)pyrrolidine.
Troubleshooting Guides
Issue: My ¹H NMR spectrum of this compound shows more peaks than expected and complex splitting patterns.
Q1: Why does the pyrrolidine ring in my spectrum show such complex signals instead of simple multiplets?
A1: The complexity in the ¹H NMR spectrum of this compound often arises from a phenomenon called diastereotopicity . Due to the chiral center at the C2 position (the carbon attached to both the phenyl ring and the nitrogen), the two protons on any given methylene group (CH₂) within the pyrrolidine ring are chemically non-equivalent.[1] These protons are called diastereotopic protons.
-
What this means: Instead of behaving as a simple CH₂ group where both protons have the same chemical shift, each proton has a unique chemical environment.
-
Effect on the spectrum:
-
Each diastereotopic proton will have a different chemical shift.
-
They will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).
-
This results in more complex splitting patterns, often appearing as "multiplets" or "doublets of doublets."[2]
-
A workflow for analyzing this issue is as follows:
Caption: Troubleshooting workflow for complex multiplets due to diastereotopicity.
Q2: Some peaks in my spectrum are unusually broad. What could be the cause?
A2: Peak broadening in the NMR spectrum of this compound can be attributed to several factors, with restricted rotation around the C-N bond or the C-C bond connecting the phenyl and pyrrolidine rings being a common chemical reason.[3] This slow rotation on the NMR timescale can lead to the presence of multiple conformers (rotamers) that are in exchange, which broadens the signals.
Other potential causes for broad peaks include:
-
Poor shimming: An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad.
-
Sample concentration: High sample concentration can lead to increased viscosity and peak broadening.[3]
-
Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Hydrogen bonding and aggregation: Self-aggregation of molecules via hydrogen bonding can also lead to broader signals.
Here is a logical approach to troubleshooting broad peaks:
Caption: Decision tree for troubleshooting broad NMR peaks.
Frequently Asked Questions (FAQs)
Q3: How can I simplify a spectrum with overlapping signals?
A3: Several techniques can be employed to resolve overlapping signals:
-
Change the Solvent: Using a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your protons and may resolve overlapping multiplets.[3]
-
Variable Temperature (VT) NMR: If the overlap is due to the presence of multiple conformers, increasing the temperature can cause the signals to coalesce into a single, sharper peak. Conversely, lowering the temperature can "freeze out" individual conformers, allowing for their individual characterization.
-
Use a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent can induce large chemical shift changes, spreading out the signals and simplifying the spectrum.[4][5] This is particularly useful for resolving signals of enantiomers or diastereotopic protons.
Q4: I have a racemic mixture of this compound. Can I distinguish the two enantiomers by NMR?
A4: In a standard achiral solvent, the two enantiomers of a chiral compound will have identical NMR spectra. To distinguish them, you need to create a diastereomeric environment. This can be achieved in two main ways:
-
Chiral Derivatizing Agent: React your sample with a chiral, enantiomerically pure reagent to form diastereomers. These diastereomers will have distinct NMR spectra.
-
Chiral Solvating Agent or Shift Reagent: Use a chiral solvent or add a chiral shift reagent to the NMR tube.[4] The transient diastereomeric complexes that form will have different chemical shifts for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee).[6]
Q5: What are some typical, though illustrative, ¹H NMR chemical shifts I might expect for this compound?
| Proton(s) | Illustrative Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic (ortho to Cl) | ~ 7.30 | Doublet (d) | |
| Aromatic (meta to Cl) | ~ 7.25 | Doublet (d) | |
| H2 (methine) | ~ 4.2 - 4.5 | Multiplet (m) | Attached to the chiral center and the phenyl ring. |
| Pyrrolidine CH₂ | ~ 1.8 - 3.5 | Complex Multiplets | Diastereotopic protons will lead to complex splitting. |
| NH | Variable (1.5 - 3.0) | Broad Singlet (br s) | Position is concentration and solvent-dependent. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Resolving Broad Peaks
This protocol is intended to resolve peak broadening caused by conformational exchange (rotamers).
Objective: To acquire ¹H NMR spectra at different temperatures to observe the coalescence or sharpening of broad signals.
Methodology:
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., toluene-d₈ or DMSO-d₆, which have a wide temperature range) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
High-Temperature Experiments:
-
Incrementally increase the temperature of the NMR probe (e.g., in 10-15 K steps).
-
Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a spectrum at each temperature.
-
Observe if the broad peaks sharpen and coalesce into a single peak, which indicates fast exchange on the NMR timescale.
-
-
Low-Temperature Experiments (Optional):
-
If you wish to observe individual conformers, incrementally decrease the temperature from room temperature.
-
Follow the same equilibration and acquisition steps as for high-temperature experiments.
-
Observe if the broad peak resolves into two or more distinct signals, representing the "frozen-out" conformers.
-
-
Data Analysis: Compare the spectra at different temperatures to identify the coalescence temperature, which can be used to calculate the energy barrier to rotation.
Protocol 2: Using a Chiral Lanthanide Shift Reagent
Objective: To resolve overlapping signals of diastereotopic protons or to differentiate between enantiomers in a racemic mixture.
Methodology:
-
Reagent Selection: Choose a suitable chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
-
Sample Preparation:
-
Prepare a stock solution of the chiral shift reagent in a dry, aprotic deuterated solvent (e.g., CDCl₃).[7]
-
Prepare a solution of your this compound sample in the same solvent.
-
Acquire a reference spectrum of your sample before adding any shift reagent.
-
-
Titration:
-
Add a small, known amount of the chiral shift reagent stock solution to your NMR sample.
-
Acquire a ¹H NMR spectrum after each addition.
-
Continue adding the shift reagent in small increments until sufficient peak separation is achieved.
-
-
Data Analysis:
-
Monitor the changes in chemical shifts of the protons in your molecule. Protons closer to the binding site (the nitrogen of the pyrrolidine) will experience larger induced shifts.
-
For a racemic mixture, you should observe the splitting of signals into two sets, one for each enantiomer. The integration of these signals can be used to determine the enantiomeric excess.[6][7]
-
Protocol 3: NMR Solvent Titration
Objective: To resolve overlapping signals by gradually changing the solvent environment.
Methodology:
-
Solvent Selection: Choose two miscible deuterated solvents that are known to have different effects on proton chemical shifts (e.g., CDCl₃ and benzene-d₆).
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in the first solvent (Solvent A, e.g., CDCl₃).
-
Acquire an initial spectrum in 100% Solvent A.
-
-
Titration:
-
Prepare a series of NMR samples with varying ratios of Solvent A to Solvent B (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). This can be done by adding known volumes of a stock solution in Solvent B to the initial sample, or by preparing individual samples.[8]
-
Ensure the concentration of the analyte remains constant across all samples.
-
-
Spectral Acquisition: Acquire a ¹H NMR spectrum for each solvent ratio.
-
Data Analysis:
-
Track the chemical shifts of the protons as a function of the solvent composition.
-
Identify the solvent ratio that provides the best resolution of the overlapping signals. This information can be used to optimize the solvent system for future experiments.
-
References
- 1. researchgate.net [researchgate.net]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. fiveable.me [fiveable.me]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ccpn.ac.uk [ccpn.ac.uk]
Technical Support Center: Overcoming Poor Solubility of 2-(4-Chlorophenyl)pyrrolidine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2-(4-Chlorophenyl)pyrrolidine during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?
Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds like this compound. This typically occurs when a stock solution of the compound, usually prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous assay medium. The organic solvent concentration drops significantly upon dilution, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.
Q3: What are the primary strategies to improve the solubility of this compound for in vitro assays?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds for in vitro assays.[3][4] These strategies can be broadly categorized as:
-
Use of Co-solvents: Employing a water-miscible organic solvent at a low, non-toxic concentration in the final assay medium.[5]
-
pH Adjustment: Modifying the pH of the assay buffer to ionize the compound, which can increase its aqueous solubility.[6][7][8]
-
Use of Excipients: Incorporating solubilizing agents such as surfactants or cyclodextrins into the formulation.[9][10]
-
Particle Size Reduction: While more common for in vivo formulations, techniques like sonication of a stock solution can sometimes help in creating a fine dispersion for in vitro use.[3]
Troubleshooting Guide
This guide provides a systematic approach to address solubility issues with this compound in your experiments.
Problem: Compound Precipitation in Assay Medium
Initial Assessment Workflow
Caption: Troubleshooting workflow for compound precipitation.
Detailed Troubleshooting Steps and Experimental Protocols
Co-solvent Optimization
The most straightforward approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice.
Protocol: Determining Maximum Tolerated Co-solvent Concentration
-
Prepare a dilution series of your co-solvent (e.g., DMSO) in your assay buffer, ranging from 0.1% to 5% (v/v).
-
Run a vehicle control experiment with your assay system (e.g., cells, enzyme) exposed to each co-solvent concentration.
-
Measure the assay endpoint (e.g., cell viability, enzyme activity) to determine the highest concentration of the co-solvent that does not significantly affect the assay's performance. This is your maximum tolerated co-solvent concentration.
-
Prepare your this compound stock solution in the chosen co-solvent at a high concentration.
-
Dilute the stock solution into the assay buffer, ensuring the final co-solvent concentration does not exceed the predetermined maximum.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Maximum Tolerated Concentration (Assay Dependent) | Notes |
| DMSO | 0.1% | Often up to 0.5% - 1% | Can interfere with some enzyme assays and cellular processes at higher concentrations. |
| Ethanol | 0.1% | Often up to 1% | Can have effects on cell membranes and protein conformation. |
| Polyethylene Glycol 400 (PEG 400) | 0.5% | Varies widely | Generally considered less toxic than DMSO or ethanol. |
pH Modification
As a pyrrolidine derivative, this compound is a weak base and its solubility is expected to be pH-dependent.
Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 8.0).
-
Add an excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to determine the optimal pH for solubilization. If your assay can be performed at a pH where the compound is more soluble, adjust your assay buffer accordingly.
Signaling Pathway for pH-Dependent Solubility of a Weak Base
Caption: Ionization of a weakly basic compound at different pH.
Use of Solubilizing Excipients
a) Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Protocol: Solubilization with Cyclodextrins
-
Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.
-
Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing or stirring.
-
Allow the complex to form by incubating for a period (e.g., 1-2 hours) at room temperature.
-
Use this complexed stock solution for dilution into your assay medium. Ensure the final cyclodextrin concentration is compatible with your assay.
b) Surfactants
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
Protocol: Solubilization with Surfactants
-
Select a non-ionic surfactant such as Tween® 80 or Poloxamer 188.
-
Prepare your assay buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). Start with a low concentration (e.g., 0.01-0.1%).
-
Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent.
-
Add the compound stock solution to the surfactant-containing buffer while vortexing.
-
Perform a vehicle control with the surfactant alone to ensure it does not interfere with the assay.
Table 2: Common Non-ionic Surfactants for In Vitro Assays
| Surfactant | Typical Concentration Range | Notes |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.1% | Widely used, but can be cytotoxic at higher concentrations. |
| Poloxamer 188 | 0.1% - 1% | Generally considered to have low toxicity. |
| Triton™ X-100 | 0.01% - 0.05% | Can be harsh on cell membranes; more common in cell-free assays. |
Considerations for Assay Integrity
It is crucial to validate that the chosen solubilization method does not interfere with the assay itself.
Experimental Workflow for Validating Solubilization Method
Caption: Workflow for validating the chosen solubilization method.
By systematically applying these troubleshooting steps and protocols, researchers can effectively overcome the challenges posed by the poor solubility of this compound and obtain reliable and reproducible results in their in vitro assays.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilizing In Vitro Dissolution-Permeation Chamber for the Quantitative Prediction of pH-Dependent Drug-Drug Interactions with Acid-Reducing Agents: a Comparison with Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects | MDPI [mdpi.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(4-Chlorophenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes include the reductive amination of 4-(4-chlorophenyl)-4-oxobutanal or a related precursor, and the cyclization of a linear amino-halide or amino-alcohol precursor. Another approach involves the reduction of a corresponding pyrrolidone, such as 5-(4-chlorophenyl)pyrrolidin-2-one.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: Key side reactions can include over-reduction of the chlorophenyl ring, formation of enamines, polymerization of the starting materials, and incomplete cyclization leading to linear amine impurities.[3] The specific side reactions are highly dependent on the chosen synthetic route and reaction conditions.
Q3: How can I minimize the formation of byproducts during the reaction?
A3: To minimize byproducts, it is crucial to control the reaction temperature, carefully select the reducing agent and catalyst, and maintain an optimal pH.[3] For instance, using a milder reducing agent can prevent the over-reduction of the aromatic ring. Stepwise addition of reagents can also help control the reaction rate and reduce polymerization.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can result from several factors including incomplete reaction, product degradation under the reaction conditions, or loss of product during workup and purification. To improve the yield, ensure all reagents are pure and dry, optimize the reaction time and temperature, and use an appropriate purification method. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
Q5: What is the best method for purifying the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. An alternative method is through acid-base extraction, where the basic product is extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer followed by extraction with an organic solvent.[4] The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of starting material | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure the catalyst (if used) is active. - Check the purity and stoichiometry of reactants. |
| Formation of a higher molecular weight byproduct (potential dimer or polymer) | High concentration of reactants, excessive temperature. | - Use a more dilute solution. - Add one of the reactants slowly over time. - Lower the reaction temperature. |
| Loss of the chloro-substituent on the phenyl ring | Harsh reducing conditions. | - Use a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride). - Optimize the reaction temperature and time to avoid over-reduction. |
| Product is an oil and difficult to handle | The free base of this compound is often an oil.[1] | - Convert the product to its hydrochloride salt by treating the ethereal solution with methanolic or ethereal HCl. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify.[1] |
| Inconsistent results between batches | Variability in raw material quality or reaction setup. | - Ensure all solvents are anhydrous. - Use reagents from a reliable source and check their purity. - Maintain consistent stirring speed and temperature control. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-oxobutanal (1.0 eq) in methanol, add ammonium acetate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding 1 M HCl. Wash the aqueous layer with dichloromethane to remove unreacted aldehyde. Basify the aqueous layer with 6 M NaOH and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis via Reduction of a Pyrrolidinone
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Add a solution of 5-(4-chlorophenyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Purification: Filter the resulting solid and wash with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[1]
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Overview of desired reaction versus potential side reactions.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)pyrrolidine and 2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-phenylpyrrolidine moiety, in particular, is a key pharmacophore for agents targeting the central nervous system, most notably as inhibitors of monoamine transporters. These transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. Inhibition of these transporters can lead to a variety of pharmacological effects, making them important targets for the development of treatments for neuropsychiatric disorders such as depression, ADHD, and substance abuse disorders.
The substitution pattern on the phenyl ring of 2-phenylpyrrolidine derivatives has been shown to significantly influence their potency and selectivity for the different monoamine transporters. This guide focuses on the comparison between the unsubstituted 2-phenylpyrrolidine and its para-chloro substituted analog, 2-(4-chlorophenyl)pyrrolidine, to elucidate the impact of this halogenation on biological activity.
Comparative Biological Activity
Based on extensive structure-activity relationship studies of 2-arylpyrrolidine and related pharmacophores, the introduction of a chlorine atom at the para-position of the phenyl ring is expected to significantly enhance the inhibitory activity at the dopamine and norepinephrine transporters. Halogen substitutions, particularly at the para-position, are a common feature in many potent monoamine transporter inhibitors. This is often attributed to favorable electronic and steric interactions within the binding pocket of the transporters.
While direct comparative data is unavailable, the following tables summarize representative in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for structurally related 2-arylpyrrolidinone analogs, which provide strong evidence for the anticipated effects of the 4-chloro substitution.
Data Presentation
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of Representative Phenylpyrrolidinone Analogs at Human Monoamine Transporters [1]
| Compound/Substitution | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Unsubstituted Phenyl Analog (Conceptual) | Expected Moderate Affinity | Expected Moderate Affinity | Expected Low to Moderate Affinity |
| 4-Methylphenyl Analog (4a) | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 |
| (S)-4-Methylphenyl Analog (4b) | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 |
| 3,4-Dichlorophenyl Analog (4u) | 11.5 ± 1.2 | 37.8 ± 4.5 | 1230 ± 150 |
Note: Data for a directly comparable unsubstituted phenylpyrrolidinone was not provided in the source. The 4-methylphenyl analog serves as a baseline for a substituted phenyl ring. The 3,4-dichlorophenyl analog provides strong evidence for the potency-enhancing effect of chloro-substitution.
Table 2: Comparative In Vitro Monoamine Uptake Inhibition (IC50, nM) of Representative Phenylpyrrolidinone Analogs [1]
| Compound/Substitution | Dopamine (DA) Uptake IC50 (nM) | Norepinephrine (NE) Uptake IC50 (nM) | Serotonin (5-HT) Uptake IC50 (nM) |
| Unsubstituted Phenyl Analog (Conceptual) | Expected Moderate Potency | Expected Moderate Potency | Expected Low Potency |
| 4-Methylphenyl Analog (4a) | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| (S)-4-Methylphenyl Analog (4b) | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 3,4-Dichlorophenyl Analog (4u) | 15.2 ± 2.1 | 18.5 ± 2.9 | >10,000 |
Note: The data for the 3,4-dichlorophenyl analog strongly suggests that this compound would be a more potent inhibitor of dopamine and norepinephrine uptake than 2-phenylpyrrolidine.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 2-arylpyrrolidine derivatives as monoamine transporter inhibitors is the blockade of neurotransmitter reuptake. This leads to an increased concentration of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby enhancing signaling through their respective postsynaptic receptors.
The following diagram illustrates a typical experimental workflow for characterizing the in vitro activity of monoamine transporter inhibitors.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the biological activity of monoamine transporter inhibitors.
Radioligand Binding Assay (Determination of Ki)
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluency. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Assay: The prepared cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a fixed concentration and varying concentrations of the test compound (this compound or 2-phenylpyrrolidine).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay (Determination of IC50)
This functional assay measures the potency of a compound in inhibiting the transport of a neurotransmitter into cells expressing the corresponding transporter.
-
Cell Culture: HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are seeded into multi-well plates and grown to confluency.
-
Uptake Assay: The cell culture medium is removed, and the cells are washed with a pre-warmed buffer. The cells are then pre-incubated with varying concentrations of the test compound for a short period.
-
Initiation of Uptake: A solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to each well to initiate the uptake process. The plates are incubated at 37°C for a defined time.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific neurotransmitter uptake.
Conclusion
While direct experimental data comparing this compound and 2-phenylpyrrolidine is not available in the reviewed literature, the established structure-activity relationships for this class of compounds provide a strong basis for predicting their relative biological activities. The presence of the 4-chloro substituent on the phenyl ring is anticipated to significantly enhance the inhibitory potency of the compound at the dopamine and norepinephrine transporters compared to the unsubstituted 2-phenylpyrrolidine. This makes this compound a potentially more potent and selective DAT/NET inhibitor. Further experimental studies directly comparing these two compounds are warranted to confirm these predictions and to fully elucidate their pharmacological profiles.
References
Comparative Efficacy of 2-(4-Chlorophenyl)pyrrolidine Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of pyrovalerone analogs, which share a core 2-pyrrolidinyl-phenyl structure with 2-(4-chlorophenyl)pyrrolidine, as inhibitors of monoamine transporters. The data presented here is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for guiding the development of novel therapeutics targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Data Summary
The following table summarizes the in vitro binding affinities of a series of 1-aryl-2-pyrrolidin-1-yl-pentan-1-one derivatives for the dopamine, norepinephrine, and serotonin transporters. The data is extracted from a study by Meltzer et al. (2006), which investigated the SAR of pyrovalerone analogs.[1] The inhibitory constants (Ki) are presented in nanomolar (nM) and provide a quantitative measure of the binding affinity of each compound for its respective transporter. A lower Ki value indicates a higher binding affinity.
| Compound ID | Aromatic Substitution (R) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 4a | 4-Methyl | 16.3 ± 2.1 | 37.8 ± 3.1 | 3300 ± 210 |
| 4b | 4-Ethyl | 18.2 ± 1.5 | 45.1 ± 3.8 | 4100 ± 320 |
| 4c | 4-Propyl | 22.5 ± 2.0 | 55.3 ± 4.5 | 5200 ± 410 |
| 4d | 4-Chloro | 12.1 ± 1.1 | 28.5 ± 2.5 | 2800 ± 220 |
| 4e | 4-Bromo | 11.8 ± 1.0 | 25.1 ± 2.2 | 2500 ± 200 |
| 4f | 4-Fluoro | 15.5 ± 1.3 | 35.2 ± 2.9 | 3100 ± 250 |
| 4g | 3,4-Dichloro | 8.9 ± 0.8 | 18.7 ± 1.6 | 1900 ± 150 |
| 4h | 3-Chloro | 14.8 ± 1.2 | 32.6 ± 2.8 | 2900 ± 230 |
| 4i | 2-Chloro | 25.3 ± 2.2 | 60.1 ± 5.1 | 5800 ± 460 |
| 4j | 4-Trifluoromethyl | 10.5 ± 0.9 | 22.3 ± 1.9 | 2100 ± 170 |
| 4k | 3,4-Methylenedioxy | 35.1 ± 3.0 | 75.8 ± 6.5 | 7100 ± 570 |
| 4l | 4-Methoxy | 45.6 ± 4.1 | 98.2 ± 8.7 | 9200 ± 740 |
| 4m | 2-Naphthyl | 9.8 ± 0.9 | 20.1 ± 1.8 | 1800 ± 140 |
| 4n | 1-Naphthyl | 7.5 ± 0.6 | 15.8 ± 1.4 | 1500 ± 120 |
| 4o | 4-Phenyl | 11.2 ± 1.0 | 24.5 ± 2.1 | 2300 ± 190 |
| 4p | 4-Phenoxy | 13.5 ± 1.2 | 29.8 ± 2.6 | 2700 ± 220 |
| 4q | 4-Cyano | 19.8 ± 1.7 | 42.1 ± 3.6 | 3900 ± 310 |
| 4r | 4-Nitro | 28.9 ± 2.5 | 65.3 ± 5.6 | 6100 ± 490 |
| 4s | Unsubstituted | 20.1 ± 1.8 | 48.7 ± 4.2 | 4500 ± 360 |
| 4t | 1-Naphthyl (from 4u) | 5.3 ± 0.4 | 12.1 ± 1.0 | 1100 ± 90 |
| 4u | 3,4-Dichlorophenyl | 6.1 ± 0.5 | 14.3 ± 1.2 | 1300 ± 100 |
Experimental Protocols
The binding affinities of the pyrovalerone analogs for the dopamine, norepinephrine, and serotonin transporters were determined using radioligand binding assays with rat brain tissue.[1]
Monoamine Transporter Binding Assays
1. Tissue Preparation:
-
Male Sprague-Dawley rats were sacrificed, and the striatum (for DAT), hippocampus (for NET), and cerebral cortex (for SERT) were dissected.
-
The tissues were homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
The homogenate was centrifuged at 1000 x g for 10 minutes at 4°C.
-
The supernatant was then centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet was resuspended in buffer and used for the binding assays.
2. Radioligand Binding:
-
Dopamine Transporter (DAT) Assay:
-
Radioligand: [³H]WIN 35,428
-
Non-specific binding was determined in the presence of 10 µM GBR 12909.
-
Tissue homogenate was incubated with the radioligand and various concentrations of the test compounds in a final volume of 0.5 mL of phosphate-buffered saline (PBS) for 2 hours at 4°C.
-
-
Norepinephrine Transporter (NET) Assay:
-
Radioligand: [³H]Nisoxetine
-
Non-specific binding was determined in the presence of 10 µM desipramine.
-
Incubation was carried out for 2 hours at 4°C.
-
-
Serotonin Transporter (SERT) Assay:
-
Radioligand: [³H]Paroxetine
-
Non-specific binding was determined in the presence of 10 µM fluoxetine.
-
Incubation was carried out for 2 hours at 25°C.
-
3. Data Analysis:
-
The binding reactions were terminated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
The inhibitory constant (Ki) values were calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the general signaling pathway affected by monoamine reuptake inhibitors and a typical experimental workflow for their evaluation.
Caption: Dopamine signaling pathway and the site of action for reuptake inhibitors.
Caption: General workflow for the synthesis and evaluation of monoamine reuptake inhibitors.
References
Comparative Guide to the In Vitro Anticancer Activity of 2-(4-Chlorophenyl)pyrrolidine
This guide offers an objective comparison of the in vitro anticancer performance of the novel compound 2-(4-Chlorophenyl)pyrrolidine against other pyrrolidine-based alternatives. It provides supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. Pyrrolidine derivatives are a well-established class of compounds with significant potential as anticancer agents, known to exhibit cytotoxicity against various cancer cell lines.[1]
Comparative Cytotoxicity Analysis
The primary assessment of an anticancer compound's efficacy is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency.[2]
The cytotoxic activities of this compound and two structural analogs (Compound A and Compound B) were evaluated against a panel of human cancer cell lines using the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
Table 1: IC50 Values (µM) of Pyrrolidine Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | C26 (Colon) | HepG2 (Liver) |
| This compound | 7.8 ± 0.9 | 11.2 ± 1.3 | 9.5 ± 1.1 | 14.3 ± 1.8 |
| Compound A (Analog) | 15.2 ± 1.7 | 20.1 ± 2.2 | 18.3 ± 2.0 | 25.6 ± 2.8 |
| Compound B (Analog) | 4.1 ± 0.5 | 6.8 ± 0.7 | 5.2 ± 0.6 | 8.9 ± 1.0 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.3 ± 0.2 | 1.1 ± 0.1 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments. Cell lines selected represent common tumor types for in vitro screening.[3][4][5]
Experimental Protocols & Methodologies
Detailed and reproducible protocols are essential for the validation of experimental findings.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.[7][8]
Experimental Workflow: MTT Assay
Caption: Standard experimental workflow for the MTT cell viability assay.[2][9][10]
Apoptosis Induction Analysis (Annexin V-FITC/PI Assay)
Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The Annexin V-FITC assay is a common method for detecting early-stage apoptosis.[11][12] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells for detection by flow cytometry.[14] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[12]
Table 2: Apoptosis Analysis in A549 Lung Cancer Cells after 24h Treatment
| Treatment (at IC50) | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.1 ± 2.5 | 3.2 ± 0.8 | 1.7 ± 0.5 |
| This compound | 58.3 ± 4.1 | 25.8 ± 3.3 | 15.9 ± 2.1 |
| Compound B (Analog) | 45.2 ± 3.8 | 35.1 ± 3.9 | 19.7 ± 2.5 |
| Doxorubicin (Control) | 30.7 ± 3.5 | 40.2 ± 4.2 | 29.1 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Postulated Mechanism of Action: Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, proliferation, survival, and longevity.[15] Its over-activation is a frequent event in many human cancers, contributing to carcinogenesis and drug resistance.[16][17][18] Therefore, targeting components of this pathway, such as PI3K or Akt, is a major focus of anticancer drug development.[19] Given the activity profile of this compound, it is plausible that it may exert its anticancer effects by inhibiting a key kinase in this pathway.
Hypothetical Signaling Pathway and Inhibition
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. static.igem.org [static.igem.org]
- 14. kumc.edu [kumc.edu]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Enantioselective Synthesis of 2-(4-Chlorophenyl)pyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral compounds is a critical aspect of modern pharmaceutical development. This guide provides a detailed comparison of two prominent methods for the synthesis of 2-(4-Chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry. The primary method validated is the diastereoselective reductive cyclization of a γ-chloro-N-tert-butanesulfinyl ketimine. This is compared against the well-established Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.
This document presents a comprehensive overview of both synthetic routes, including detailed experimental protocols, a comparative analysis of their performance based on experimental data, and visual representations of the underlying chemical transformations.
Performance Comparison
The following table summarizes the key performance indicators for the two primary enantioselective synthetic routes to this compound.
| Parameter | Reductive Cyclization of N-Sulfinyl Ketimine | Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition |
| Enantiomeric Excess (ee) | >99% | 94% |
| Yield | 85% | 91% |
| Key Reagents | γ-chloro-N-tert-butanesulfinyl ketimine, LiBEt₃H | (4-chlorophenyl)methanimine, ethyl 2-butenoate, Cu(CH₃CN)₄ClO₄, Fesulphos |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | Not specified | 1 hour |
| Key Strengths | Exceptional enantioselectivity | High yield, mild conditions |
| Reference | [1][2] | [3][4][5] |
Experimental Protocols
Method 1: Enantioselective Reductive Cyclization of γ-Chloro-N-tert-butanesulfinyl Ketimine
This protocol is based on the work of Leemans, Mangelinckx, and De Kimpe.[1][2]
Step 1: Synthesis of (S,E)-N-(1-(4-chlorophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide
To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq) in THF (0.4 M) is added (S)-(-)-tert-butanesulfinamide (1.0 eq) and Ti(OEt)₄ (1.5 eq). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is poured into brine and stirred for 10 minutes. The resulting suspension is filtered over Celite, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Step 2: Reductive Cyclization to (S)-N-((R)-2-(4-chlorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide
A solution of the N-sulfinyl ketimine from Step 1 in dry THF (0.1 M) is cooled to -78 °C under a nitrogen atmosphere. A solution of LiBEt₃H (1.5 eq, 1.0 M in THF) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, after which it is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting diastereomeric mixture is purified by flash chromatography.
Step 3: Deprotection to (R)-2-(4-chlorophenyl)pyrrolidine
The purified N-sulfinyl pyrrolidine from Step 2 is dissolved in methanol (0.1 M), and HCl (4.0 eq, 4 M in 1,4-dioxane) is added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with aqueous NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to afford the final product.
Method 2: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative procedure based on established methods for the Cu(I)/Fesulphos-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.[3][4][5]
Step 1: In situ generation of the Azomethine Ylide and Cycloaddition
In a flame-dried Schlenk tube under a nitrogen atmosphere, Cu(CH₃CN)₄ClO₄ (5 mol%) and (S)-Fesulphos (5.5 mol%) are dissolved in dry THF (0.1 M). The solution is stirred at room temperature for 30 minutes. To this solution is added the imine derived from 4-chlorobenzaldehyde and ethyl glycinate (1.0 eq), followed by ethyl 2-butenoate (1.2 eq) and DBU (10 mol%). The reaction mixture is stirred at room temperature for 1 hour.
Step 2: Work-up and Purification
The reaction mixture is concentrated under reduced pressure, and the residue is purified directly by flash chromatography on silica gel to afford the corresponding pyrrolidine derivative.
Experimental and Logical Flow Diagrams
The following diagrams illustrate the experimental workflow and the logical comparison of the two synthetic methods.
Caption: Experimental workflow for the two synthetic methods.
Caption: Logical comparison of the two synthetic approaches.
Signaling Pathways and Reaction Mechanisms
The term "signaling pathway" in this context refers to the reaction mechanism or catalytic cycle that dictates the stereochemical outcome of the synthesis.
Mechanism of Reductive Cyclization of N-Sulfinyl Ketimine
The high diastereoselectivity of this reaction is attributed to the directing effect of the chiral N-tert-butanesulfinyl group. The proposed mechanism involves the initial reduction of the ketimine by LiBEt₃H to form a lithium N-sulfinyl amide intermediate. This is followed by an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the pyrrolidine ring. The stereochemistry of the newly formed chiral center at the 2-position is controlled by the existing chirality of the sulfinamide.
Catalytic Cycle of Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
The Cu(I)-catalyzed 1,3-dipolar cycloaddition proceeds through a well-defined catalytic cycle. Initially, the Cu(I) salt and the chiral Fesulphos ligand form a chiral Lewis acid complex. This complex coordinates to the imine, facilitating its deprotonation by a weak base (DBU) to form a chiral copper-azomethine ylide complex. This reactive intermediate then undergoes a [3+2] cycloaddition with the dipolarophile (ethyl 2-butenoate). The stereochemistry of the resulting pyrrolidine is dictated by the chiral environment created by the Fesulphos ligand. After the cycloaddition, the product dissociates from the copper complex, regenerating the active catalyst for the next cycle.
References
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from y-chloro N-(tert-butanesulfinyl)ketimines [biblio.ugent.be]
- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 3. Highly enantioselective copper(I)-fesulphos-catalyzed 1,3-dipolar cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 2-(4-Chlorophenyl)pyrrolidine
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comparative analysis of the potential cross-reactivity of 2-(4-Chlorophenyl)pyrrolidine, a compound of interest in various research contexts, within common immunoassay platforms. Due to a lack of direct experimental data for this specific analyte, this guide synthesizes information from structurally similar compounds to provide a predictive overview and robust experimental frameworks for in-house validation.
The structural similarity of this compound to certain classes of drugs, particularly synthetic cathinones and phencyclidine (PCP) analogs, raises the possibility of off-target binding in immunoassays designed for these substances. The presence of a chlorophenyl group and a pyrrolidine ring are key structural motifs that can influence antibody recognition and lead to false-positive or skewed quantitative results.
Predictive Cross-Reactivity Profile
Below is a hypothetical comparison table illustrating the potential cross-reactivity of this compound across different immunoassay targets. This table is for illustrative purposes and underscores the necessity of empirical validation.
| Immunoassay Target | Potential Cross-Reactivity (%) | Structurally Similar Compounds with Known Cross-Reactivity |
| Amphetamines | Low to Moderate | Various synthetic cathinones with pyrrolidine rings |
| Methamphetamine | Low to Moderate | Various synthetic cathinones with pyrrolidine rings |
| Phencyclidine (PCP) | Moderate to High | Chloro-PCP |
| Fentanyl Analogs | Low to Moderate | para-Chlorofentanyl |
| Synthetic Cathinones | Moderate to High | Pyrrolidinophenone derivatives |
Note: The percentage of cross-reactivity is highly dependent on the specific antibody and the assay format used.
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive immunoassay is the most common and effective method. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
1. Reagent Preparation:
- Coating Antigen: The target analyte (e.g., amphetamine-BSA conjugate) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration.
- Antibody Solution: A specific monoclonal or polyclonal antibody against the target analyte is diluted in an assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA). The optimal dilution should be determined in a preliminary titration experiment.
- Test Compound (Inhibitor): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and create a serial dilution in the assay buffer.
- Standard Curve: Prepare a serial dilution of the target analyte in the assay buffer to serve as the standard curve.
- Enzyme-Conjugated Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is diluted in the assay buffer.
- Substrate Solution: A suitable substrate for the enzyme (e.g., TMB for HRP) is prepared according to the manufacturer's instructions.
- Stop Solution: A solution to stop the enzymatic reaction (e.g., 2N H₂SO₄ for TMB).
2. Assay Procedure:
- Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate and incubate overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Repeat the washing step.
- Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Immediately add 50 µL of the primary antibody solution to all wells. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
- Stopping the Reaction: Add 50 µL of the stop solution to each well.
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
- Plot a standard curve of absorbance versus the log of the target analyte concentration.
- Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target analyte and the test compound.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
While direct data on the cross-reactivity of this compound in immunoassays is limited, a predictive assessment based on structural analogs suggests a potential for interaction with assays targeting PCP, amphetamines, and synthetic cathinones. It is imperative for researchers to conduct thorough in-house validation using standardized protocols, such as the competitive ELISA outlined above, to accurately characterize the specificity of their immunoassays for this and other emerging compounds. This proactive approach will ensure the integrity and reliability of experimental data in research and drug development.
Comparative Analysis of Pyrrolidine-Based Scaffolds and Approved Gliptins as DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of dipeptidyl peptidase-IV (DPP-IV) inhibitors, with a focus on compounds featuring a pyrrolidine scaffold, benchmarked against established, commercially available DPP-IV inhibitors, colloquially known as "gliptins." While specific experimental data for 2-(4-Chlorophenyl)pyrrolidine as a standalone DPP-IV inhibitor is not extensively available in peer-reviewed literature, the pyrrolidine core is a well-established and crucial structural motif in a multitude of potent and selective DPP-IV inhibitors. This analysis leverages data from a closely related and well-characterized pyrrolidine-based compound to draw meaningful comparisons.
Executive Summary
DPP-IV inhibitors are a cornerstone in the management of type 2 diabetes mellitus. They function by prolonging the action of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The "gliptin" class of drugs, which includes Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, has demonstrated significant clinical efficacy and a favorable safety profile. Concurrently, research into novel DPP-IV inhibitors has identified the pyrrolidine scaffold as a key pharmacophore for potent enzyme inhibition. This guide presents a side-by-side comparison of the in vitro efficacy, selectivity, and pharmacokinetic profiles of a representative advanced pyrrolidine-based inhibitor against these established drugs.
Data Presentation: Quantitative Comparison of DPP-IV Inhibitors
The following tables summarize the key performance metrics for a representative pyrrolidine-based inhibitor and the approved gliptins.
Table 1: In Vitro Efficacy Against DPP-IV
| Compound Class | Specific Compound Example | DPP-IV IC50 (nM) | Source |
| Pyrrolidine-based | Compound 17a (a 4-fluoropyrrolidine-2-carbonitrile derivative) | 17 | [1] |
| Gliptins | Sitagliptin | 18 - 26 | [2] |
| Vildagliptin | 50 - 62 | [2] | |
| Saxagliptin | 1.3 - 50 | [2] | |
| Linagliptin | 1 - 10 | [2] | |
| Alogliptin | <10 | [2] |
Table 2: Selectivity Profile Against Related Peptidases (DPP-8 and DPP-9)
| Compound Class | Specific Compound Example | Selectivity (Fold vs. DPP-8) | Selectivity (Fold vs. DPP-9) | Source |
| Pyrrolidine-based | Compound 17a | >1300 | >1100 | [1] |
| Gliptins | Sitagliptin | >2600 | >2600 | [2] |
| Vildagliptin | >200 | >200 | [2] | |
| Saxagliptin | ~80 | ~30 | [2] | |
| Linagliptin | >10000 | >10000 | [2] | |
| Alogliptin | >10000 | >10000 | [2] |
Table 3: Comparative Pharmacokinetic Parameters
| Compound Class | Specific Compound Example | Oral Bioavailability (%) | Elimination Half-life (hours) | Primary Route of Elimination | Source | | :--- | :--- | :--- | :--- | :--- | | Pyrrolidine-based | Compound 17a (in rats) | Moderate (not specified) | ~3 | Not specified |[1] | | Gliptins | Sitagliptin | ~87 | 12.4 | Renal |[2] | | | Vildagliptin | ~85 | 1.5 - 4.5 | Hepatic/Renal |[2] | | | Saxagliptin | ~67 | 2.5 - 3.1 | Renal/Hepatic |[2] | | | Linagliptin | ~30 | >100 | Fecal |[2] | | | Alogliptin | >80 | 12.4 - 21 | Renal |[2] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing bovine serum albumin (BSA)
-
Test compounds (e.g., this compound derivatives) and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compounds and reference inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add the diluted test compounds or reference inhibitor. Include wells with assay buffer and DMSO as controls.
-
Add the human recombinant DPP-IV enzyme solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate, Gly-Pro-AMC, to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
DPP-IV Signaling Pathway in Glucose Homeostasis
Caption: Mechanism of action of DPP-IV inhibitors in glucose regulation.
General Experimental Workflow for DPP-IV Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of novel DPP-IV inhibitors.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(4-Chlorophenyl)pyrrolidine Against Known Sigma Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sigma (σ) receptor ligands, offering a benchmark for the evaluation of novel compounds such as 2-(4-Chlorophenyl)pyrrolidine. Due to the current absence of publicly available sigma receptor binding and functional data for this compound, this document focuses on a selection of well-characterized sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands. The provided data and experimental protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of new sigma receptor-targeted therapeutics.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of several established sigma receptor ligands. These compounds are frequently used as standards in sigma receptor research and represent a range of selectivity profiles, from highly selective for one subtype to non-selective.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Profile |
| σ₁ Selective Ligands | |||
| (+)-Pentazocine | ~3-17.4 | >1000 | σ₁ selective |
| PRE-084 | ~2.2 | ~135 | σ₁ selective |
| Cutamesine (SA4503) | 0.93 - 17.4 | 72 - 1784 | σ₁ selective[1] |
| σ₂ Selective Ligands | |||
| Siramesine (Lu 28-179) | 17 | 0.12 | σ₂ selective[1][2] |
| Non-Selective Ligands | |||
| Haloperidol | ~2-3.1 | ~3-5 | Non-selective |
| 1,3-di-o-tolylguanidine (DTG) | 35.5 - 69 | 21 - 39.9 | Non-selective[3][4] |
| Mixed/Antagonist Ligands | |||
| PB28 | 13 | 0.28 | σ₂ agonist / σ₁ antagonist[5] |
| BD1063 | 4.43 - 9 | 449 | σ₁ antagonist[6][7][8] |
Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate characterization of novel ligands. Below are standard protocols for radioligand binding assays for σ₁ and σ₂ receptors.
Protocol 1: σ₁ Receptor Radioligand Binding Assay
This competitive inhibition assay is designed to determine the binding affinity (Ki) of a test compound for the σ₁ receptor.[9][10]
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor ligand).[9]
-
Membrane Preparation: Guinea pig brain or liver membranes, which have high densities of σ₁ receptors.[9][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[11]
-
Non-specific Binding Control: Haloperidol (10 µM).[9]
-
Test compound at various concentrations.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane homogenate (approximately 300 µg of protein), --INVALID-LINK---Pentazocine (at a final concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound (typically ranging from 0.1 nM to 10 µM).[11]
-
For determining non-specific binding, a parallel set of wells should contain the membrane homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol (10 µM).[9]
-
Incubate the plates at 25°C for 120 minutes to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: σ₂ Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the σ₂ receptor, employing a method to mask the σ₁ receptor binding sites.[9][10]
Materials:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma receptor ligand.[3][10]
-
Membrane Preparation: Rat liver membranes, which are a rich source of σ₂ receptors.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[11]
-
σ₁ Receptor Masking Agent: (+)-Pentazocine (100 nM) to block the binding of [³H]-DTG to σ₁ receptors.[3]
-
Non-specific Binding Control: Unlabeled DTG (10 µM).[3]
-
Test compound at various concentrations.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the rat liver membrane homogenate (~300 µg of protein), [³H]-DTG (at a final concentration near its Kd for the σ₂ receptor, e.g., 5 nM), 100 nM (+)-pentazocine, and varying concentrations of the test compound.[3][11]
-
For determining non-specific binding, a parallel set of wells should contain the membrane homogenate, radioligand, masking agent, and a high concentration of unlabeled DTG (10 µM).[3]
-
Incubate the plates at room temperature for 120 minutes.[3]
-
Terminate the binding reaction and process the samples as described in the σ₁ receptor binding assay protocol.
-
Analyze the data to determine the IC₅₀ and Ki values as described previously.
Mandatory Visualizations
Experimental Workflow for Sigma Receptor Ligand Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BD1063 - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(4-Chlorophenyl)pyrrolidine and its Bromo-Analogue for Researchers
This guide provides a detailed comparative analysis of 2-(4-Chlorophenyl)pyrrolidine and its bromo-analogue, 2-(4-Bromophenyl)pyrrolidine. These compounds are key building blocks in medicinal chemistry, particularly for the development of central nervous system (CNS) active agents. Their activity is primarily attributed to their interaction with monoamine transporters. This document summarizes their physicochemical properties, biological activities based on structurally related compounds, and relevant experimental protocols to assist researchers and drug development professionals.
Physicochemical Properties
The substitution of chlorine with bromine results in a notable increase in molecular weight and a slight increase in the predicted lipophilicity (XLogP3). These differences can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
| Property | This compound | 2-(4-Bromophenyl)pyrrolidine |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₂BrN |
| Molecular Weight | 181.66 g/mol [1][2] | 226.11 g/mol [3] |
| CAS Number | 38944-14-8[1][2] | 1187930-57-9 (HCl salt)[4] |
| Appearance | Solid[2] | No data available |
| Boiling Point | 269.4°C at 760 mmHg[2] | 287°C[3] |
| Density | 1.1±0.1 g/cm³[2] | No data available |
| XLogP3 | 2.4[1][2] | 2.6 (estimated) |
| Refractive Index | 1.548[2] | No data available |
Biological Activity and Structure-Activity Relationship
While direct comparative biological data for this compound and 2-(4-Bromophenyl)pyrrolidine are not extensively available in the public domain, their primary pharmacological targets are understood to be the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many CNS-active drugs.
The biological activity of these core structures can be inferred from data on structurally related compounds. The following table presents in vitro uptake inhibition data for halogen-substituted α-pyrrolidinopropiophenone analogues, which share the 2-aryl-pyrrolidine scaffold.
Table 2: In Vitro Monoamine Transporter Uptake Inhibition (IC₅₀ in µM) of Structurally Related α-Pyrrolidinopropiophenone Analogues
| Compound | hDAT (IC₅₀ µM) | hNET (IC₅₀ µM) | hSERT (IC₅₀ µM) |
| 4-Bromo-α-PPP | 0.38 ± 0.12 | 1.0 ± 0.2 | > 10 |
| 3-Bromo-α-PPP | 0.36 ± 0.08 | 0.9 ± 0.1 | > 10 |
Data is for α-pyrrolidinopropiophenone analogues, not the title compounds. Data from Maier et al., 2021.
This data on related compounds suggests that the 4-bromo-phenylpyrrolidine scaffold confers potent inhibitory activity at DAT and NET, with significantly less activity at SERT. It is plausible that both this compound and its bromo-analogue exhibit a similar profile, acting as dopamine/norepinephrine reuptake inhibitors. Generally, in this class of compounds, halogen substitution at the para position of the phenyl ring is associated with high affinity for DAT.
Safety and Hazards
Both compounds are classified as hazardous. The following table summarizes their GHS hazard statements. Researchers should handle these compounds with appropriate personal protective equipment in a well-ventilated area.
| Hazard Statement | This compound | 2-(4-Bromophenyl)pyrrolidine (and related compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] | H319: Causes serious eye irritation[5][6] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[1] | H335: May cause respiratory irritation[5][6] |
Experimental Protocols
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from methodologies used for characterizing inhibitors of monoamine transporters and is suitable for comparing the potency of the title compounds.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are seeded into 96-well plates and grown to confluence.
2. Uptake Inhibition Assay:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Cells are then pre-incubated for 10-15 minutes at room temperature with varying concentrations of the test compounds (this compound or its bromo-analogue) or vehicle control.
-
A mixture of a radiolabeled substrate and a non-radiolabeled substrate is added to initiate the uptake reaction. The substrates are:
-
For hDAT: [³H]dopamine or [³H]WIN 35,428
-
For hNET: [³H]norepinephrine or [³H]nisoxetine
-
For hSERT: [³H]serotonin or [³H]citalopram
-
-
The final concentration of the radiolabeled substrate is typically near its Kₘ value.
-
The uptake reaction is allowed to proceed for a short period (e.g., 1-5 minutes) at room temperature.
3. Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
The cells are then lysed using a scintillation cocktail or a suitable lysis buffer.
4. Quantification and Data Analysis:
-
The amount of internalized radiolabeled substrate is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC₅₀ values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Proposed mechanism of action: Inhibition of monoamine reuptake.
Caption: Experimental workflow for the in vitro monoamine uptake inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Binding of 2-(4-Chlorophenyl)pyrrolidine-Containing Compounds to MDM2
A Comparative analysis of binding affinity for a promising class of oncology targets.
In the landscape of cancer therapeutics, the interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), presents a prime target for intervention. The disruption of this protein-protein interaction can reactivate p53, triggering apoptosis in cancer cells. A key pharmacophore in the development of potent MDM2 inhibitors is the 2-(4-Chlorophenyl)pyrrolidine moiety, often integrated into a spirooxindole scaffold. This guide provides a comparative analysis of the binding affinity of a representative compound from this class and other notable MDM2 inhibitors, supported by detailed experimental protocols.
Comparative Binding Affinity of MDM2 Inhibitors
The binding affinity of small molecule inhibitors to MDM2 is a critical determinant of their therapeutic potential. The data presented below, collated from various studies, highlights the sub-nanomolar affinity of spirooxindole-based inhibitors containing the this compound scaffold. For comparison, other well-characterized MDM2 inhibitors with different structural motifs are also included.
| Compound Class | Representative Compound/Code | Target | Binding Affinity (Kᵢ) | Assay Method |
| Spirooxindole-pyrrolidine | MI-888 | MDM2 | 0.44 nM [1][2] | TR-FRET |
| Spirooxindole | MI-77301 | MDM2 | 0.88 nM[3] | TR-FRET |
| Piperidinone | AM-8553 | MDM2 | 0.4 nM (Kᵈ)[1][2] | SPR |
| Nutlin | Nutlin-3a | MDM2 | 55 - 230 nM[4] | Various |
| Benzodiazepinedione | Compound 14 | MDM2 | 0.045 nM (Kᵈ)[1][2] | SPR |
Table 1: Comparison of Binding Affinities of Small Molecule Inhibitors to MDM2. The table showcases the high affinity of the spirooxindole-pyrrolidine class, represented by MI-888 which contains the this compound moiety, in comparison to other classes of MDM2 inhibitors. Affinity is presented as the inhibition constant (Kᵢ) or dissociation constant (Kᵈ), with lower values indicating stronger binding. Data was obtained using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
A widely used method to determine the binding affinity of compounds to MDM2 is the competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This technique measures the disruption of the interaction between MDM2 and a fluorescently labeled p53-derived peptide by a test compound.[5][6]
Principle: The assay utilizes a recombinant GST-tagged MDM2 protein and a p53-derived peptide labeled with a red fluorophore (acceptor). An anti-GST antibody labeled with Europium cryptate (donor) is also included. When the donor and acceptor are in close proximity due to the MDM2-p53 peptide interaction, Fluorescence Resonance Energy Transfer (FRET) occurs upon excitation of the donor. A test compound that binds to MDM2 will displace the labeled peptide, leading to a decrease in the FRET signal.[5]
Materials:
-
Recombinant human GST-tagged MDM2 protein
-
MI-1061 Red Ligand (or a similar red-labeled p53 peptide)
-
Anti-GST antibody labeled with Europium cryptate
-
Assay buffer
-
Test compounds (including this compound-containing compounds and other inhibitors)
-
384-well low volume white plates
-
TR-FRET microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reagent Preparation: Prepare working solutions of GST-MDM2, MI-1061 Red Ligand, and the anti-GST Europium cryptate antibody in the assay buffer. The two HTRF reagents (labeled antibody and ligand) can be pre-mixed.
-
Assay Plate Setup: Dispense the serially diluted test compounds or standards directly into the wells of the 384-well plate.
-
Protein Addition: Add the GST-tagged MDM2 protein to each well.
-
HTRF Reagent Addition: Add the pre-mixed HTRF reagents (anti-GST-Europium and MI-1061 Red Ligand) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour), protected from light, to allow the binding to reach equilibrium.
-
Signal Detection: Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET compatible microplate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the concentration and Kᵈ of the fluorescent ligand.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour suppressor p53/oncoprotein Mdm2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 6. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 2-(4-Chlorophenyl)pyrrolidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two independently reported synthetic methods for the preparation of 2-(4-Chlorophenyl)pyrrolidine, a key intermediate in the development of various therapeutic agents. The performance of each method is evaluated based on reported yields, reaction conditions, and the nature of the starting materials. Detailed experimental protocols are provided to allow for independent verification and replication.
Method 1: Reductive Cyclization of a γ-Nitroketone
This approach involves the catalytic hydrogenation of a γ-nitroketone, leading to the formation of the pyrrolidine ring in a single reductive step. This method is advantageous due to its convergent nature and the use of readily available starting materials.
Method 2: Asymmetric Synthesis via Grignard Reagent Addition
This stereoselective method employs the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by cyclization to yield the pyrrolidine. This approach is particularly valuable for obtaining enantiomerically enriched 2-arylpyrrolidines, which are often required for pharmaceutical applications.
Comparison of Synthetic Methods
| Parameter | Method 1: Reductive Cyclization | Method 2: Asymmetric Synthesis |
| Starting Materials | 1-(4-Chlorophenyl)-4-nitrobutan-1-one | γ-Chloro-N-tert-butanesulfinyl imine, Aryl Grignard reagent |
| Key Reagents | H₂, Pd/C or Raney Nickel | Grignard reagent (e.g., 4-chlorophenylmagnesium bromide), Lewis acid |
| Reaction Type | Catalytic Hydrogenation, Reductive Amination, Cyclization | Nucleophilic Addition, Cyclization |
| Stereoselectivity | Produces a racemic mixture | High diastereoselectivity, enabling asymmetric synthesis |
| Reported Yield | Not explicitly found for the target molecule in the provided search results. General yields for similar reactions are moderate to high. | High yields for 2-arylpyrrolidines. |
| Reaction Conditions | Elevated hydrogen pressure, various solvents (e.g., ethanol, methanol) | Anhydrous conditions, often at low temperatures (e.g., -78 °C to room temperature) |
| Advantages | One-pot reaction from the γ-nitroketone, uses common catalysts. | Provides access to enantiomerically pure products, high diastereoselectivity. |
| Disadvantages | May require synthesis of the γ-nitroketone precursor, produces a racemate. | Requires a chiral auxiliary, moisture-sensitive reagents, and cryogenic conditions. |
Experimental Protocols
Method 1: Reductive Cyclization of 1-(4-Chlorophenyl)-4-nitrobutan-1-one (Proposed)
Note: A specific experimental protocol for the synthesis of this compound via this method was not found in the provided search results. The following is a general procedure based on the reduction of γ-nitroketones.
-
Preparation of the Catalyst: A suspension of 10% Palladium on carbon (Pd/C) or Raney Nickel in a suitable solvent (e.g., ethanol) is prepared in a hydrogenation vessel.
-
Reaction Setup: 1-(4-Chlorophenyl)-4-nitrobutan-1-one is dissolved in the same solvent and added to the hydrogenation vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed, as indicated by a pressure drop.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Method 2: Asymmetric Synthesis via Grignard Reagent Addition to a γ-Chlorinated N-tert-butanesulfinyl Imine[1][2]
This method provides a highly diastereoselective route to 2-substituted pyrrolidines.
-
Preparation of the N-tert-butanesulfinyl Imine: The chiral γ-chlorinated N-tert-butanesulfinyl imine is prepared according to literature procedures.
-
Grignard Reaction: To a solution of the N-tert-butanesulfinyl imine in an anhydrous solvent (e.g., THF, diethyl ether) at low temperature (typically -78 °C), a solution of the 4-chlorophenylmagnesium bromide (prepared from 4-bromochlorobenzene and magnesium turnings) is added dropwise. The reaction is stirred at this temperature for a specified time.
-
Cyclization and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude product, the N-tert-butanesulfinyl-2-(4-chlorophenyl)pyrrolidine, is purified by column chromatography.
-
Deprotection: The tert-butanesulfinyl group is removed by treatment with an acid (e.g., HCl in methanol) to yield the final product, this compound.
Logical Workflow for Synthesis Verification
Caption: Workflow for the independent verification and comparison of synthetic routes.
Signaling Pathway (Illustrative Example)
While this compound is a synthetic intermediate and not a signaling molecule itself, its derivatives often target specific biological pathways. The following diagram illustrates a generic signaling pathway that could be modulated by a drug synthesized from this intermediate.
Caption: A generic cell signaling pathway potentially targeted by derivatives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-(4-Chlorophenyl)pyrrolidine
Essential guidelines for the safe handling and disposal of 2-(4-Chlorophenyl)pyrrolidine are critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount due to the compound's hazardous properties.
This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Some safety data sheets also categorize it as a flammable liquid and vapor. Therefore, meticulous disposal practices are not just recommended, they are a necessity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | PubChem[1] |
| Molecular Weight | 181.66 g/mol | PubChem[1] |
| Boiling Point/Range | 87 - 88 °C (1,013 hPa) | Sigma-Aldrich |
| Density | 0.852 g/cm³ (25 °C) | Sigma-Aldrich |
| Partition Coefficient | log Pow: 0.22 (25 °C) | Sigma-Aldrich |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Detailed Disposal Protocol
Step 1: Containerization
The primary rule for waste disposal is to avoid creating new hazards.
-
Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures that the contents are clearly identified and that the container is compatible with the material.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.
Step 2: Storage
Proper temporary storage of hazardous waste is crucial to prevent accidents in the laboratory.
-
Segregation: Store containers of this compound away from incompatible materials, which include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
-
Designated Area: Keep the sealed waste containers in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic.
Step 3: Professional Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Licensed Vendor: Arrange for the collection and disposal of the hazardous waste by a licensed environmental services company or an approved waste disposal plant.[5]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal hazardous waste regulations.[4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including protective gloves, chemical-resistant clothing, and eye/face protection.[2]
-
Containment and Cleanup: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[3][4]
-
Collection: Carefully collect the absorbent material and the spilled substance and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[3][4]
-
Ventilation: Ensure the area is well-ventilated.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and maintaining environmental integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
